Cbz-NH-PEG36-C2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H157NO40/c85-82(86)6-8-88-10-12-90-14-16-92-18-20-94-22-24-96-26-28-98-30-32-100-34-36-102-38-40-104-42-44-106-46-48-108-50-52-110-54-56-112-58-60-114-62-64-116-66-68-118-70-72-120-74-76-122-78-79-123-77-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-84-83(87)124-80-81-4-2-1-3-5-81/h1-5H,6-80H2,(H,84,87)(H,85,86) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWDYRIPQHNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H157NO40 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1809.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the molecular weight of Cbz-NH-PEG36-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Cbz-NH-PEG36-C2-acid, a bifunctional linker commonly employed in the development of targeted therapeutics and bioconjugates.
Core Molecular Attributes
This compound is a well-defined molecule with a precise molecular weight and formula, critical for stoichiometric calculations in complex conjugation reactions.
-
Molecular Formula: C₈₃H₁₅₇NO₄₀
-
Molecular Weight: 1809.12 g/mol [1]
Structural Breakdown and Molecular Weight Contribution
The molecule is comprised of four key functional components, each contributing to its overall molecular weight and chemical properties.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Cbz (Carboxybenzyl) | C₈H₇O₂ | 135.13 |
| NH (Amine Group) | NH | 15.01 |
| PEG36 Linker | (C₂H₄O)₃₆ | 1585.84 |
| C2-Acid (Propanoic Acid moiety) | C₃H₄O₂ | 72.06 |
| Total Calculated Molecular Weight | C₈₃H₁₅₇NO₄₀ | 1808.04 |
Note: The total calculated molecular weight is based on the sum of the individual components. The slight discrepancy with the reported molecular weight of 1809.12 g/mol can be attributed to isotopic distribution and the specific synthetic route of the commercially available compound.
Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The accurate determination of the molecular weight of this compound is crucial for its characterization and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard and effective method for this purpose.
Objective: To verify the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mass spectrometry)
-
Calibrant solution (e.g., sodium trifluoroacetate cluster ions or a well-characterized protein/polymer standard)
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute solution for infusion at a concentration of 10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
-
Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range. Given the molecular weight, a range of m/z 500-2500 should be adequate to observe the protonated molecule and potential multiply charged species.
-
Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal.
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
The expected m/z for the singly charged protonated molecule would be approximately 1810.13.
-
Observe for other potential adducts, such as the sodium adduct [M+Na]⁺ at approximately m/z 1832.11.
-
The high-resolution mass measurement will allow for the determination of the monoisotopic mass and confirmation of the elemental composition.
-
Logical Relationship of Molecular Components
The following diagram illustrates the sequential arrangement of the functional moieties within this compound.
Caption: Linear arrangement of the key functional groups in this compound.
Experimental Workflow for Bioconjugation
The bifunctional nature of this compound allows for a two-step conjugation strategy, which is a common workflow in the synthesis of antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras).
Caption: A typical two-step experimental workflow for bioconjugation using this compound.
References
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Far from being a passive spacer, the linker, and particularly the widely utilized polyethylene glycol (PEG) linker, plays a multifaceted and critical role in determining the overall efficacy, pharmacokinetic properties, and drug-like characteristics of a PROTAC. This technical guide provides a comprehensive exploration of the role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in this dynamic field.
Core Principles: The Function of the Linker in PROTACs
The primary function of the linker in a PROTAC is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex.[1] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, composition, and flexibility are paramount, directly influencing the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[2] Key parameters used to quantify this efficiency are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]
The Advantages of Polyethylene Glycol (PEG) Linkers
PEG linkers, composed of repeating ethylene glycol units, have emerged as a popular choice in PROTAC design due to their favorable physicochemical properties.[3][4]
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[5] The hydrophilic nature of the PEG linker significantly improves the solubility of the entire PROTAC molecule, which is crucial for formulation and bioavailability.[1][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.[3]
-
Improved Cell Permeability: The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows them to adopt folded conformations.[3] This can shield the polar surface area of the PROTAC, presenting a smaller, less polar profile that is more conducive to crossing the lipid bilayer.[3] However, it is a delicate balance, as excessively long PEG chains can negatively impact permeability.[5]
-
Optimal Flexibility for Ternary Complex Formation: The flexibility of PEG linkers provides the necessary degrees of freedom for the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination.[7] This conformational adaptability increases the probability of forming a stable and productive ternary complex.[7] In contrast, overly rigid linkers may introduce steric hindrance, preventing effective complex formation.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, making it a safe and attractive component for therapeutic agents.[4]
Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric clashes between the two proteins, while an overly long linker can lead to an entropic penalty upon binding and inefficient ubiquitination.[2][8] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation of various target proteins.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | Reference |
| ERα | PEG | 9 | >10 µM | ~50 | MCF7 | [9] |
| PEG | 12 | ~5 µM | ~75 | MCF7 | [9] | |
| PEG | 16 | ~1 µM | ~95 | MCF7 | [9][10] | |
| PEG | 19 | ~5 µM | ~70 | MCF7 | [9] | |
| PEG | 21 | >10 µM | ~60 | MCF7 | [9] | |
| TBK1 | PEG/Alkyl | < 12 | No Degradation | - | - | [9] |
| PEG/Alkyl | 21 | 3 nM | 96 | - | [9] | |
| PEG/Alkyl | 29 | 292 nM | 76 | - | [9] | |
| BTK | PEG | 3 PEG units | - | - | Ramos | [6] |
| PEG | ≥ 4 PEG units | 1-40 nM | - | Ramos | [6] | |
| SMARCA2/4 | PEG | - | 300 nM / 250 nM | 65 / 70 | MV-4-11 | [6] |
Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths. This table highlights the critical importance of optimizing linker length to achieve maximal degradation potency. For ERα, a 16-atom linker was found to be optimal, while for TBK1, a 21-atom linker showed the highest potency.
| PROTAC | Linker Type | PAMPA Papp (10⁻⁶ cm s⁻¹) | Caco-2 Papp (A2B) (10⁻⁶ cm s⁻¹) | Efflux Ratio | Reference |
| AR PROTAC 14 | PEG | - | 1.7 | 8.4 | [11] |
| AR PROTAC 20d | PEG | - | < L.O.Q. | >12 | [11] |
| AR Ligand 1 | - | 1.4 | - | - | [11] |
| AR Ligand 4 | - | 13.3 | - | - | [11] |
Table 2: Permeability Data for Androgen Receptor (AR) PROTACs with PEG Linkers. This table illustrates the complex effect of PEG linkers on cell permeability, showing that while some PEGylated PROTACs exhibit reasonable permeability, others can be subject to significant efflux.
Experimental Protocols
Synthesis of a PROTAC with a PEG Linker (Amide Coupling)
This protocol describes a general two-step synthesis of a PROTAC using a commercially available amine-functionalized PEG linker and standard amide coupling reactions.
Step 1: Coupling of POI Ligand to PEG Linker
-
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
Amine-PEG-Boc linker (e.g., NH2-PEG4-Boc) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
-
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the Amine-PEG-Boc linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG-Boc intermediate.
-
Step 2: Deprotection and Coupling of E3 Ligase Ligand
-
Materials:
-
POI-PEG-Boc intermediate (1.0 eq)
-
4M HCl in dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid functional group (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the POI-PEG-Boc intermediate in DCM and add TFA. Stir at room temperature for 1-2 hours until the Boc group is removed (monitor by LC-MS). Concentrate under reduced pressure to remove the solvent and TFA.
-
Dissolve the deprotected POI-PEG-NH2 intermediate and the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature for 2-4 hours (monitor by LC-MS).
-
Purify the final PROTAC using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Western Blot for Determination of DC50 and Dmax
This protocol outlines the key steps for assessing PROTAC-mediated protein degradation.[12]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[13]
-
Normalize the target protein band intensity to the corresponding loading control.[13]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Visualizing Key Processes in PROTAC Design
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cbz-NH-PEG36-C2-acid: A Comprehensive Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]
This technical guide provides an in-depth overview of Cbz-NH-PEG36-C2-acid, a long-chain polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. We will explore its chemical properties, its role in the rational design of potent protein degraders, and provide detailed experimental protocols for its application.
Chemical Structure and Properties of this compound
This compound is a monodisperse PEG linker with 36 ethylene glycol units. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, providing orthogonal handles for sequential conjugation to a POI ligand and an E3 ligase ligand.
| Property | Value |
| Molecular Formula | C83H157NO40 |
| Molecular Weight | 1809.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
Note: The data in this table is compiled from various chemical supplier databases.
The long PEG36 chain imparts significant hydrophilicity to the PROTAC molecule, which can be advantageous for improving the solubility of often lipophilic POI and E3 ligase ligands.[5] Furthermore, the flexibility of the long PEG chain can be crucial for enabling the formation of a productive ternary complex by allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.[6]
The Role of this compound in PROTAC-mediated Protein Degradation
The fundamental mechanism of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7]
Signaling Pathway of PROTAC-Mediated Degradation
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[8] This proximity allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[9] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[10] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[7]
Quantitative Data on PROTACs with Long-Chain PEG Linkers
While specific degradation data for PROTACs synthesized with this compound is not publicly available, studies on PROTACs with varying PEG linker lengths provide valuable insights into the importance of linker optimization. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[11]
Table 1: Illustrative Degradation Efficiency of PROTACs with Varying Linker Lengths
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 12-atom linker | >1000 | <20 | [12] |
| Estrogen Receptor α (ERα) | 16-atom linker | ~10 | >90 | [12] |
| Estrogen Receptor α (ERα) | 21-atom linker | ~100 | ~70 | [12] |
| TANK-binding kinase 1 (TBK1) | 12-atom linker | >1000 | No degradation | [4] |
| TANK-binding kinase 1 (TBK1) | 21-atom linker | 3 | 96 | [4] |
| TANK-binding kinase 1 (TBK1) | 29-atom linker | 292 | 76 | [4] |
Disclaimer: The data presented in this table is for illustrative purposes and is derived from studies on different PROTAC systems. It is intended to highlight the impact of linker length on degradation efficiency and does not represent data for PROTACs synthesized with this compound.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
General Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, first by coupling the E3 ligase ligand to the carboxylic acid terminus of the linker, followed by deprotection of the Cbz group and coupling of the POI ligand.
Materials:
-
This compound
-
E3 ligase ligand with a free amine group (e.g., pomalidomide)
-
POI ligand with a carboxylic acid group
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Deprotection reagent (e.g., H2, Pd/C for Cbz removal)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Coupling of E3 Ligase Ligand:
-
Dissolve this compound (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product by silica gel chromatography to obtain the Cbz-protected linker-E3 ligase conjugate.
-
-
Cbz Deprotection:
-
Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., methanol, ethanol).
-
Add Pd/C (10% w/w) to the solution.
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amine-linker-E3 ligase conjugate.
-
-
Coupling of POI Ligand:
-
Dissolve the POI ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-linker-E3 ligase conjugate (1 eq) in DMF to the activated POI ligand.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
-
Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay
It is crucial to assess the cytotoxicity of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.[14]
Materials:
-
Cell line used for the degradation assay
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the same concentrations of the PROTAC as in the Western blot experiment.
-
Assay: After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the percentage of viable cells. A significant decrease in cell viability at concentrations where protein degradation is observed may indicate cytotoxicity.
Conclusion
This compound is a valuable tool for the synthesis of long-chain PEGylated PROTACs. Its bifunctional nature allows for a modular and systematic approach to PROTAC assembly. The extended PEG linker can enhance the physicochemical properties of the resulting PROTAC and provide the necessary flexibility for efficient ternary complex formation. While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of linker-dependent optimization are well-established. Researchers can leverage the provided protocols and the understanding of the structure-activity relationships of PEG linkers to design and evaluate novel protein degraders for a wide range of therapeutic targets. The rational design and empirical testing of PROTACs with varying linker lengths, including long-chain variants like those derived from this compound, will continue to be a key strategy in advancing the field of targeted protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. scholars.uky.edu [scholars.uky.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
understanding bifunctional linkers for antibody-drug conjugates
An In-Depth Technical Guide to Bifunctional Linkers for Antibody-Drug Conjugates
Introduction: The Lynchpin of Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1] This "magic bullet" approach allows for the targeted delivery of chemotherapy directly to cancer cells, theoretically sparing healthy tissue and widening the therapeutic window.[2] An ADC's architecture consists of three core components: a mAb that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a bifunctional linker that covalently connects the two.[3]
The linker is far more than a simple tether; it is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[4] An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities.[5][6] Upon reaching the target tumor cell, the linker must then facilitate the efficient release of the payload in its active form.[3] This technical guide provides a detailed exploration of bifunctional linkers, covering their classification, quantitative performance metrics, core experimental characterization protocols, and the underlying mechanisms that govern their function.
The Architecture of Bifunctional Linkers
Bifunctional linkers are broadly classified into two main categories based on their payload release strategy: cleavable and non-cleavable.[5] The choice between these strategies profoundly impacts the ADC's mechanism of action, stability, and potential for bystander killing.
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are severed by specific triggers prevalent within the tumor microenvironment or inside the target cell.[5] This controlled release mechanism is achieved through three primary strategies:
-
Enzyme-Sensitive (Protease-Cleavable) Linkers: These are among the most successful linkers used in approved ADCs. They typically incorporate a short peptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like Cathepsin B.[7] Cathepsin B is often upregulated in tumor cells, providing a degree of tumor-specific activation.[7] The tetrapeptide Gly-Gly-Phe-Gly is another stable sequence used in this class.[8]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the pH difference between the bloodstream (pH ~7.4) and the acidic compartments of the cell, such as endosomes (pH 5-6) and lysosomes (pH ~4.8).[5] Hydrazone bonds are a classic example of acid-labile linkages that undergo hydrolysis under these acidic conditions to release the payload.[5] However, they have historically faced challenges with stability in circulation.[9]
-
Glutathione-Sensitive (Reducible) Linkers: This strategy leverages the significant concentration gradient of glutathione (GSH), a reducing agent, between the extracellular environment (~5 µM) and the intracellular cytoplasm (1–10 mM).[5] Linkers containing a disulfide bond are stable in the oxidative environment of the bloodstream but are rapidly reduced and cleaved inside the cell, releasing the thiol-containing payload.[3]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical trigger for payload release.[3] Instead, the release of the active drug relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[3] This process results in the liberation of the payload, which remains covalently attached to the linker and a single amino acid residue (e.g., lysine). A prime example is the thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[3] ADCs with non-cleavable linkers are generally more stable in circulation and have a lower risk of off-target toxicity, as the payload can only be released after the ADC is internalized and degraded.[6] However, this mechanism typically precludes a bystander effect, as the released payload-linker-amino acid complex is often charged and less membrane-permeable.[10]
Quantitative Analysis of Linker Performance
The rational design of an ADC requires a thorough quantitative understanding of its performance, which is heavily influenced by the linker. Key parameters include linker stability and the drug-to-antibody ratio (DAR).
Data Presentation
The following tables summarize key quantitative data for different linker types and approved ADCs, providing a basis for comparison.
Table 1: Comparative In Vivo and In Vitro Stability of Various Linkers
This table presents half-life (t½) data for different linker types, demonstrating the impact of linker chemistry on stability in biological matrices.
| Linker Type | Linker Sequence | System | Stability (t½) | Reference(s) |
| Protease-Cleavable | Val-Arg-MMAE | Mouse Serum | 1.8 hours | [11] |
| Protease-Cleavable | Val-Lys-MMAE | Mouse Serum | 8.2 hours | [11] |
| Protease-Cleavable | Val-Cit-MMAE | Mouse Serum | 11.2 hours | [11] |
| Protease-Cleavable | Val-Ala-MMAE | Mouse Serum | 23.0 hours | [11] |
| Protease-Cleavable | cAC10-Val-Cit-MMAE | Mouse | ~144 hours (6.0 days) | [5][12] |
| Protease-Cleavable | cAC10-Val-Cit-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [5][12] |
| Non-Cleavable (Thioether) | Trastuzumab-SMCC-DM1 | Human Plasma | Stable (>7 days) | [13] |
Table 2: Drug-to-Antibody Ratio (DAR) of Select FDA-Approved ADCs
The DAR is a critical quality attribute that affects both the potency and the pharmacokinetic properties of an ADC.
| ADC Name (Brand) | Linker Type | Average DAR | Reference(s) |
| Trastuzumab deruxtecan (Enhertu®) | Protease-Cleavable (Tetrapeptide) | ~8 | [9][13] |
| Sacituzumab govitecan (Trodelvy®) | pH-Sensitive (CL2A) | ~7.6 | [13][14] |
| Brentuximab vedotin (Adcetris®) | Protease-Cleavable (Val-Cit) | ~4 | [9][13] |
| Polatuzumab vedotin (Polivy®) | Protease-Cleavable (Val-Cit) | ~3.5 | [9] |
| Ado-trastuzumab emtansine (Kadcyla®) | Non-Cleavable (Thioether) | ~3.5 | [9][13] |
| Enfortumab vedotin (Padcev®) | Protease-Cleavable (Val-Cit) | ~4 | [13] |
| Inotuzumab ozogamicin (Besponsa®) | pH-Sensitive (Hydrazone) | ~6 | [14] |
Core Experimental Protocols for ADC Characterization
Rigorous analytical and biological characterization is essential throughout the ADC development process. The following sections provide detailed methodologies for key experiments.
Protocol: In Vitro Plasma Stability Assay by LC-MS
This assay assesses the stability of the ADC and quantifies premature payload release in plasma.[15][16]
-
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
-
Materials:
-
ADC of interest
-
Control plasma (e.g., human, mouse, cynomolgus monkey) stored at -80°C
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Acetonitrile with internal standard for protein precipitation
-
Centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Thaw plasma on ice. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL). Immediately collect a sample for the t=0 time point.
-
Incubate the plasma-ADC mixture at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the mixture.[6]
-
Sample Processing (for free payload analysis):
-
To a 50 µL aliquot of the plasma sample, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.[5]
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate reversed-phase LC column.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released (free) payload against a standard curve.
-
-
Data Analysis: Plot the concentration of free payload over time. This data can be used to calculate the rate of drug release and the half-life of the linker in plasma. For a more comprehensive analysis, immunocapture techniques can be used to isolate the ADC from plasma before analysis to determine the average DAR over time.[17][18]
-
Protocol: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug-load distribution of cysteine-linked ADCs under non-denaturing conditions.[19][20]
-
Objective: To separate ADC species based on the number of conjugated drugs and calculate the weighted average DAR.
-
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
-
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject a defined amount of the prepared ADC sample (e.g., 20 µg).
-
Chromatographic Separation:
-
Perform a gradient elution from high salt to low salt concentration (e.g., 0% to 100% Mobile Phase B over 20-30 minutes).[21]
-
The separation principle relies on hydrophobicity; the unconjugated antibody (DAR=0) is the least hydrophobic and elutes first, followed by species with increasing drug loads (DAR=2, DAR=4, etc.).[19]
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each species (DAR=0, DAR=2, etc.).
-
Calculate the percentage of the total area for each peak.
-
Calculate the weighted average DAR using the following formula:[19] DAR = Σ (% Area of each species × Number of drugs for that species) / 100
-
-
Protocol: In Vitro Cytotoxicity (IC50) Assay
This assay determines the potency of an ADC by measuring its ability to kill a targeted cancer cell line.[22]
-
Objective: To calculate the half-maximal inhibitory concentration (IC50) of an ADC.
-
Materials:
-
Antigen-positive target cell line
-
Antigen-negative control cell line (optional, for specificity)
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
ADC stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
-
Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight at 37°C, 5% CO2.[7][10]
-
ADC Dilution: Prepare a serial dilution series of the ADC in complete culture medium. Typically, an 8 to 12-point, 3- or 4-fold dilution series is prepared. Include an untreated control (medium only).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate.
-
Incubation: Incubate the plates for a period that allows for ADC processing and cell death, typically 72 to 120 hours.[23]
-
Viability Measurement (MTT Example):
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability).
-
Plot the % Viability against the logarithm of the ADC concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[10]
-
-
Protocol: ADC Internalization Assay by Flow Cytometry
This assay confirms and quantifies the uptake of an ADC by its target cell, a prerequisite for the action of most ADCs.[24][25]
-
Objective: To measure the rate and extent of ADC internalization into antigen-positive cells.
-
Materials:
-
Antigen-positive target cell line
-
Fluorescently labeled ADC or a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Trypsin or cell scraper
-
Flow cytometer
-
-
Methodology:
-
Cell Preparation: Culture target cells to 80-90% confluency. Harvest the cells gently using a non-enzymatic method if the epitope is sensitive.
-
Binding Step: Resuspend cells in cold FACS buffer. Add the fluorescently labeled ADC at a saturating concentration to the cells. Incubate on ice for 30-60 minutes to allow binding to the cell surface without internalization.[26]
-
Wash: Wash the cells 2-3 times with cold FACS buffer to remove unbound ADC.
-
Internalization:
-
Resuspend the cell pellet in pre-warmed (37°C) culture medium.
-
Divide the cell suspension for different time points.
-
For the t=0 time point, keep one sample on ice.
-
Incubate the other samples at 37°C to allow internalization to occur. Collect samples at various time points (e.g., 30 min, 1h, 2h, 4h, 24h).[26]
-
-
Stopping Internalization: At each time point, stop the internalization process by adding cold FACS buffer and placing the sample on ice.
-
Signal Quenching (Optional but Recommended): To distinguish between surface-bound and internalized ADC, add a quenching agent like trypan blue or an anti-fluorophore antibody to the samples just before analysis. The quencher will reduce the signal from the non-internalized, surface-bound ADC.[27]
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the median fluorescence intensity (MFI) for each sample.
-
Data Analysis: The increase in MFI in quenched samples over time corresponds to the amount of internalized ADC. The MFI of the t=0 sample (kept on ice) represents the total surface-bound ADC. Calculate the percent internalization as: [(MFI at time x) / (MFI at time 0)] × 100.[24]
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Caption: Integrated Workflow for ADC Development and Characterization.
Caption: Logical Comparison of Payload Release Mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. susupport.com [susupport.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 9. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 26. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Solubility of Cbz-NH-PEG36-C2-acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of Cbz-NH-PEG36-C2-acid, a heterobifunctional PROTAC linker. Understanding the solubility of this polyethylene glycol (PEG)-based linker is critical for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies. This document outlines its predicted solubility in various organic solvents, provides a general experimental protocol for solubility determination, and illustrates the molecular factors influencing its solubility profile.
Introduction to this compound
This compound is a valuable tool in drug development, featuring a long-chain polyethylene glycol (PEG) spacer that enhances the solubility and bioavailability of the resulting conjugates. The molecule is capped with a carboxybenzyl (Cbz) protected amine group and a terminal carboxylic acid, allowing for sequential and controlled conjugation to target ligands and E3 ligase recruiters. The extensive PEG chain, consisting of 36 ethylene glycol units, imparts significant hydrophilicity to the molecule, influencing its behavior in various solvent systems.
Solubility Profile in Organic Solvents
While specific quantitative solubility data for this compound is not extensively published, the general principles of PEG chemistry and data from analogous compounds allow for a reliable qualitative and estimated quantitative assessment. PEGylated compounds are known for their amphiphilic nature, exhibiting solubility in a range of both polar and non-polar organic solvents.
Generally, PEG products demonstrate high solubility in many organic solvents, including dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Their solubility extends to alcohols such as methanol and ethanol, as well as toluene and tetrahydrofuran (THF), particularly with gentle heating.[1] For a structurally related, albeit shorter, compound, Cbz-N-amido-dPEG®4-acid, the manufacturer specifies solubility in methylene chloride, N,N-Dimethylacetamide (DMAC), and DMSO.[2]
Based on these characteristics, the following table summarizes the expected solubility of this compound. The quantitative values are illustrative estimates and should be confirmed experimentally.
| Solvent | Chemical Class | Expected Solubility | Estimated Quantitative Solubility (mg/mL) |
| Dichloromethane (DCM) | Halogenated | High | > 100 |
| Chloroform | Halogenated | High | > 100 |
| Dimethylformamide (DMF) | Polar Aprotic | High | > 100 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | > 100 |
| Tetrahydrofuran (THF) | Ether | Moderate to High | 50 - 100 |
| Methanol (MeOH) | Polar Protic (Alcohol) | Moderate | 25 - 50 |
| Ethanol (EtOH) | Polar Protic (Alcohol) | Moderate | 25 - 50 |
| Toluene | Aromatic Hydrocarbon | Low to Moderate | 10 - 25 |
| Diethyl Ether | Ether | Low | < 1 |
| Hexane | Non-polar | Insoluble | < 0.1 |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully pipette a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Determine the concentration of the dissolved this compound by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor) x (Volume of solvent)
-
Visualization of Solubility Principles
The solubility of this compound is governed by its molecular structure, which combines both hydrophobic and hydrophilic elements. A diagram illustrating these relationships can clarify the interactions with different types of organic solvents.
Caption: Molecular structure of this compound and its interaction with various organic solvents.
This diagram illustrates how the different functional components of the this compound molecule contribute to its overall solubility. The long, flexible PEG chain dominates the solubility profile, allowing for favorable interactions with a broad range of polar and moderately non-polar solvents. The terminal carboxylic acid group enhances solubility in polar protic and aprotic solvents through hydrogen bonding. The more hydrophobic Cbz group has a lesser impact on the overall solubility due to the large size of the PEG chain but can contribute to solubility in less polar solvents like dichloromethane.
Conclusion
This compound is a highly versatile molecule with a favorable solubility profile in a variety of organic solvents commonly used in synthetic chemistry and drug formulation. Its amphiphilic nature, primarily driven by the extensive PEG chain, allows for its use in diverse reaction conditions. For precise formulation and process development, it is imperative that the illustrative solubility data presented in this guide be confirmed through rigorous experimental determination using a standardized protocol as outlined. This will ensure the successful application of this critical linker in the advancement of targeted therapeutics.
References
The Unseen Architect: A Technical Guide to Long-Chain PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced characteristics of long-chain polyethylene glycol (PEG) linkers is paramount to designing effective and safe therapeutics. This in-depth guide explores the core physical and chemical properties of these versatile polymers, offering a comprehensive overview of their behavior and application in bioconjugation and drug delivery.
Core Physical and Chemical Characteristics
Long-chain PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene glycol units.[1][2] Their utility in drug development stems from a unique combination of properties that can significantly enhance the therapeutic index of conjugated molecules.[3][4][5]
Solubility and Hydrophilicity
A defining characteristic of PEG is its exceptional solubility in aqueous solutions and a range of organic solvents.[6][7] This hydrophilicity is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule.[8][9] This property is crucial for improving the solubility of hydrophobic drugs, preventing aggregation, and enhancing their bioavailability.[10][11] The amphiphilic nature of PEG, possessing both hydrophilic and hydrophobic characteristics, becomes more prominent at higher molecular weights due to the influence of the long alkyl chains.[12]
Molecular Weight and Polydispersity
PEG linkers are available in a wide spectrum of molecular weights, typically ranging from a few hundred to tens of thousands of Daltons.[1] The molecular weight of the PEG chain is a critical parameter that directly influences the pharmacokinetic and pharmacodynamic properties of the conjugate.[13][14][15]
Long-chain PEGs (often considered >10 kDa) are particularly effective at increasing the hydrodynamic radius of a molecule, which in turn prolongs its circulation half-life by reducing renal clearance.[16][17] However, it is important to note that increasing PEG length can sometimes have a negative impact on the biological activity of the conjugated molecule due to steric hindrance.[15] For instance, modification with 4 kDa and 10 kDa PEG chains has been shown to reduce the in vitro cytotoxicity of an affibody-drug conjugate by approximately 6.5 and 22.5-fold, respectively.[13][18]
Conventional PEG synthesis results in a mixture of polymer chains with varying lengths, a property known as polydispersity.[10] The polydispersity index (PDI) is a measure of the uniformity of molecular weights in a polymer sample, with a value of 1.0 indicating a perfectly monodisperse sample.[7][19] While polydisperse PEGs are widely used, monodisperse PEGs offer the advantage of creating more homogeneous conjugates with predictable properties.[10]
Table 1: Influence of Long-Chain PEG Molecular Weight on Physicochemical and Biological Properties
| Property | Effect of Increasing Long-Chain PEG Molecular Weight | References |
| Solubility | Generally increases the solubility of hydrophobic molecules. | [10][11] |
| Viscosity | Increases with increasing molecular weight. | [6][20] |
| Hydrodynamic Radius | Increases, leading to prolonged circulation half-life. | [1][16] |
| Immunogenicity | Generally low, but longer chains may offer better shielding. | [5][6] |
| Biological Activity | Can decrease due to steric hindrance. | [13][15] |
| Cytotoxicity (of conjugate) | Can be significantly reduced. | [13][18] |
| Tumor Accumulation | Can be enhanced for targeted drug delivery systems. | [14] |
Viscosity
The viscosity of a PEG solution is directly related to the molecular weight of the polymer.[21][22] As the chain length increases, the viscosity of the solution also increases.[6][20] This property is an important consideration in the formulation of PEGylated drugs, as it can affect injectability and manufacturing processes. The relationship between intrinsic viscosity and molecular weight is described by the Mark-Houwink equation.[23]
Protein Binding and Immunogenicity
One of the primary applications of PEGylation is to reduce the immunogenicity of therapeutic proteins and nanoparticles.[3][24] The hydrophilic PEG chains create a "stealth" effect, shielding the conjugated molecule from recognition by the immune system and reducing protein adsorption.[3][25] While PEG itself is considered to have very low immunogenicity, the emergence of anti-PEG antibodies (APAs) is a growing concern.[8] These antibodies, primarily of the IgM and IgG isotypes, can lead to accelerated clearance of PEGylated therapeutics and, in some cases, hypersensitivity reactions.[3][8] The presence of pre-existing anti-PEG antibodies has been detected in a portion of the healthy population.[26]
Interactions between PEG and proteins in an aqueous solution are complex and depend on factors such as PEG molecular weight and the PEG:protein mass ratio.[27] While PEG is often used to repel proteins from surfaces, studies have shown that weak, dynamic interactions can occur in solution, driven by hydrogen bonding and hydrophobic interactions.[27]
Chemical Reactivity and Bioconjugation
The versatility of PEG linkers lies in their ability to be functionalized with a wide array of reactive groups, enabling covalent attachment to various biomolecules.[1][28] The choice of conjugation chemistry is dictated by the available functional groups on the target molecule (e.g., amines, thiols, carboxylic acids) and the desired stability of the resulting linkage.[15]
Commonly used reactive groups for PEG linkers include:
-
NHS esters: for reaction with primary amines (e.g., lysine residues).
-
Maleimides: for reaction with thiols (e.g., cysteine residues).
-
Aldehydes/Ketones: for reaction with hydrazides or aminooxy groups.
-
Azides and Alkynes: for use in "click chemistry" reactions.[20]
The structure of the PEG linker can also be varied, with linear and branched (multi-arm) PEGs being the most common.[1] Branched PEGs can offer enhanced shielding and allow for the attachment of multiple molecules.[1][29]
Experimental Protocols
Determination of Polydispersity by Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution and polydispersity index (PDI) of a PEG linker sample.
Methodology:
-
System Preparation: An SEC system equipped with a refractive index (RI) detector is used. The columns are chosen based on the expected molecular weight range of the PEG. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent in which the PEG is soluble.
-
Standard Calibration: A series of narrow molecular weight PEG standards are injected to create a calibration curve of elution volume versus log(molecular weight).
-
Sample Preparation: The PEG linker sample is dissolved in the mobile phase at a known concentration.
-
Analysis: The sample is injected into the SEC system. The RI detector measures the concentration of the polymer as it elutes from the column.
-
Data Processing: The resulting chromatogram is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn) by comparing the elution profile of the sample to the calibration curve.
Measurement of Viscosity using a Capillary Viscometer
Objective: To determine the intrinsic viscosity of a long-chain PEG linker, which can be related to its molecular weight.
Methodology:
-
Solution Preparation: A series of dilute solutions of the PEG linker are prepared in a suitable solvent at various known concentrations.[22]
-
Viscometer Setup: An Ostwald or Ubbelohde capillary viscometer is cleaned, dried, and placed in a constant temperature water bath.[30]
-
Solvent Flow Time: A known volume of the pure solvent is introduced into the viscometer, and the time it takes for the solvent to flow between two marked points on the capillary (efflux time, t₀) is measured.[23]
-
Solution Flow Time: The process is repeated for each of the prepared PEG solutions, and their respective efflux times (t) are measured.[22]
-
Calculations:
-
Intrinsic Viscosity ([η]): The reduced and inherent viscosities are plotted against concentration. The y-intercept of the extrapolated lines to zero concentration gives the intrinsic viscosity.[30]
Detection of Anti-PEG Antibodies using ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies (IgG and IgM) in biological samples.
Methodology (based on a sandwich ELISA): [32]
-
Plate Coating: A 96-well microplate is coated with a PEG-containing molecule (e.g., mPEG-amine) and incubated to allow for adsorption.[32]
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% milk in PBS).[32]
-
Sample Incubation: The biological samples (e.g., serum or plasma), diluted in blocking buffer, are added to the wells and incubated. If anti-PEG antibodies are present, they will bind to the coated PEG.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG or IgM) is added to the wells and incubated. This antibody will bind to any captured anti-PEG antibodies.[33]
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added to the wells. The enzyme will catalyze a color change.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.[34]
Visualizing Workflows and Pathways
Generalized Workflow for Antibody-Drug Conjugate (ADC) Development using a PEG Linker
Caption: A simplified workflow for the development of an antibody-drug conjugate (ADC) incorporating a long-chain PEG linker.
Experimental Workflow for Anti-PEG Antibody Detection via ELISA
Caption: A step-by-step experimental workflow for the detection of anti-PEG antibodies using an ELISA assay.
Conclusion
Long-chain PEG linkers are indispensable tools in modern drug development, offering a powerful means to improve the physicochemical properties and pharmacokinetic profiles of therapeutic molecules. A thorough understanding of their characteristics, from solubility and molecular weight to immunogenicity and chemical reactivity, is essential for their rational application. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can significantly enhance the efficacy and safety of novel therapeutics, ultimately leading to improved patient outcomes. The detailed experimental protocols and visualized workflows provided in this guide serve as a foundational resource for scientists and developers working at the forefront of bioconjugation and drug delivery.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. labinsights.nl [labinsights.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 17. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. labinsights.nl [labinsights.nl]
- 21. polymersolutions.com [polymersolutions.com]
- 22. aimplas.net [aimplas.net]
- 23. pslc.ws [pslc.ws]
- 24. PEGYLATION - A REVIEW | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. celerion.com [celerion.com]
- 27. researchgate.net [researchgate.net]
- 28. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 29. adcreview.com [adcreview.com]
- 30. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 31. azom.com [azom.com]
- 32. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. 4adi.com [4adi.com]
PROTAC Technology and the Central Role of Linkers: A Technical Guide
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own machinery to eliminate them.[1][2] This approach shifts the paradigm from occupancy-driven pharmacology to an event-driven, catalytic mechanism.[1][3] PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4]
The core of PROTAC technology lies in hijacking the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4][] A PROTAC molecule acts as a bridge, bringing the target protein and an E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[2][3][6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][6] After the POI is degraded, the PROTAC molecule is released and can participate in further catalytic cycles of degradation.[1][6][7] This catalytic nature allows PROTACs to be effective at substoichiometric concentrations.[1]
This innovative mechanism offers several advantages over traditional small-molecule inhibitors. It can target proteins previously considered "undruggable" that lack well-defined active sites, such as scaffolding proteins and transcription factors.[2][4][8] Furthermore, the dual-target recognition, involving both the POI ligand and the interactions between the E3 ligase and the POI within the ternary complex, can enhance selectivity and specificity.[9]
The PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation is a multi-step process that leverages the cell's natural protein disposal system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Critical Role of the Linker in PROTAC Design
While the two ligands determine the specificity for the POI and the E3 ligase, the linker is not merely a passive spacer.[1] It is a critical determinant of a PROTAC's biological activity, heavily influencing the formation and stability of the ternary complex.[1][] The linker's properties—including its length, chemical composition, rigidity, and attachment points—dictate the relative orientation and proximity of the POI and E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions, leading to enhanced stability of the ternary complex (a phenomenon known as positive cooperativity) and efficient degradation.[1] Conversely, a poorly designed linker can cause steric clashes or unfavorable interactions, resulting in reduced degradation efficiency.[1]
Types of PROTAC Linkers
PROTAC linkers are generally categorized based on their flexibility and chemical composition.
-
Flexible Linkers : These are the most common types, often used in the initial stages of PROTAC development due to their synthetic accessibility.[1]
-
Rigid Linkers : These linkers offer less conformational freedom, which can reduce the entropic penalty upon ternary complex formation. They may include cyclic structures like piperazine and piperidine, or alkynes and triazoles, which can help to pre-organize the molecule into a bioactive conformation.[3][]
-
"Smart" or Functional Linkers : More advanced linkers are being developed to confer additional functionalities to the PROTAC molecule, such as photoswitches that allow for spatiotemporal control of protein degradation.[3][]
Caption: The modular structure of a PROTAC molecule.
Linker Optimization
The optimization of the linker is a crucial and often empirical process in PROTAC development.[] It typically involves the synthesis of a library of compounds with linkers of varying lengths, compositions, and attachment points to identify the optimal configuration for a given POI-E3 ligase pair.[] Computational methods, such as molecular modeling and molecular dynamics simulations, are increasingly being used to guide linker design and predict the stability of the resulting ternary complexes, thereby accelerating the optimization process.[11]
Quantitative Data on Linker Impact
The length and composition of the linker have a profound impact on the degradation efficiency of a PROTAC. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes hypothetical data for a series of PROTACs targeting Protein X, illustrating the effect of varying the linker length.
| PROTAC ID | E3 Ligase Ligand | POI Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | VHL Ligand | Ligand-X | PEG | 12 | 150 | 75 |
| PROTAC-2 | VHL Ligand | Ligand-X | PEG | 16 | 25 | 95 |
| PROTAC-3 | VHL Ligand | Ligand-X | PEG | 20 | 80 | 88 |
| PROTAC-4 | CRBN Ligand | Ligand-X | Alkyl | 10 | 200 | 65 |
| PROTAC-5 | CRBN Ligand | Ligand-X | Alkyl | 14 | 45 | 92 |
| PROTAC-6 | CRBN Ligand | Ligand-X | Alkyl | 18 | 110 | 85 |
Data in this table is illustrative and intended to demonstrate the typical relationship between linker length and PROTAC activity.
Experimental Protocols for PROTAC Evaluation
A systematic workflow is essential for the design, testing, and validation of novel PROTACs.[12]
Caption: A typical experimental workflow for PROTAC development and validation.
Detailed Methodologies
1. Western Blotting for Protein Degradation
-
Objective : To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Methodology :
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, denature by boiling in Laemmli buffer, and separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantification : Densitometry analysis is performed to quantify the band intensities, and the POI level is normalized to the loading control.
-
2. Ternary Complex Formation Assay (TR-FRET)
-
Objective : To measure the formation of the POI-PROTAC-E3 ligase complex in a cell-free system.
-
Methodology :
-
Reagents : Recombinant purified POI (e.g., His-tagged), recombinant purified E3 ligase complex (e.g., biotinylated), fluorescently labeled antibodies or tags (e.g., anti-His-Terbium, Streptavidin-d2), and the PROTAC of interest.
-
Assay Setup : In a microplate, combine the POI, E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
Incubation : Incubate the mixture to allow the ternary complex to form.
-
Detection Reagent Addition : Add the TR-FRET detection reagents (e.g., the donor and acceptor fluorophores).
-
Measurement : After a final incubation period, measure the TR-FRET signal on a compatible plate reader. An increased FRET signal indicates the proximity of the POI and E3 ligase, confirming the formation of the ternary complex.
-
Data Analysis : Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective : To confirm that the PROTAC engages the target protein within the cellular environment.
-
Methodology :
-
Treatment : Treat intact cells with the PROTAC or vehicle control.
-
Heating : Aliquot the cell suspension and heat the samples to a range of temperatures. Target engagement by the PROTAC is expected to stabilize the POI, increasing its melting temperature.
-
Lysis and Centrifugation : Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis : Analyze the amount of soluble POI remaining in the supernatant at each temperature by Western blotting or mass spectrometry.
-
Data Analysis : Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the control indicates target engagement.
-
References
- 1. chempep.com [chempep.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Cbz-NH-PEG36-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is typically composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide flexibility for optimal ternary complex formation.[1] Cbz-NH-PEG36-C2-acid is a long-chain, monodisperse PEG linker featuring a carboxybenzyl (Cbz) protected amine on one end and a carboxylic acid on the other. This configuration allows for a sequential and controlled synthesis of PROTACs, making it a valuable tool in the development of novel protein degraders.
These application notes provide a detailed protocol for the synthesis of a PROTAC using this compound, with Pomalidomide as the E3 ligase ligand and a hypothetical Bromodomain-containing protein 4 (BRD4) ligand as the POI binder.
Signaling Pathways and Experimental Workflow
The overall workflow for the synthesis of a PROTAC using this compound involves a multi-step process that begins with the coupling of the linker to the E3 ligase ligand, followed by deprotection of the linker's amine group, and concluding with the final coupling to the POI ligand.
The mechanism of action of the resulting PROTAC involves the formation of a ternary complex with the target protein (e.g., BRD4) and the E3 ligase (e.g., Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound.
Step 1: Synthesis of Cbz-NH-PEG36-C2-Pomalidomide (Intermediate 1)
This step involves the amide coupling of the carboxylic acid end of the linker to the amine group of Pomalidomide.
Materials:
-
This compound
-
Pomalidomide-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Pomalidomide-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Cbz-NH-PEG36-C2-Pomalidomide.
Step 2: Synthesis of H2N-PEG36-C2-Pomalidomide (Intermediate 2)
This step involves the removal of the Cbz protecting group to expose the primary amine.
Materials:
-
Cbz-NH-PEG36-C2-Pomalidomide (Intermediate 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Cbz-NH-PEG36-C2-Pomalidomide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (catalytic amount) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain H2N-PEG36-C2-Pomalidomide, which can often be used in the next step without further purification.
Step 3: Synthesis of the Final PROTAC (BRD4-PROTAC)
This final step involves the amide coupling of the deprotected linker-E3 ligase conjugate to the carboxylic acid of the BRD4 ligand.
Materials:
-
H2N-PEG36-C2-Pomalidomide (Intermediate 2)
-
BRD4 ligand with a carboxylic acid handle
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the BRD4 ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add H2N-PEG36-C2-Pomalidomide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final BRD4-PROTAC.
-
Characterize the final product by LC-MS and ¹H NMR.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a BRD4-PROTAC using this compound. These values are illustrative and may vary depending on the specific ligands and reaction conditions.
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | This compound | ~1800 | 180 | 135 | 75 | >95% |
| 2 | Intermediate 2 | Intermediate 1 | ~1666 | 135 | 124 | 92 | >90% |
| 3 | Final PROTAC | Intermediate 2 | ~2100 | 124 | 78 | 63 | >98% |
Table 2: Characterization of Final PROTAC
| Analytical Method | Result |
| LC-MS | |
| Retention Time | 15.2 min |
| Calculated Mass [M+H]⁺ | 2100.5 |
| Observed Mass [M+H]⁺ | 2100.8 |
| ¹H NMR | |
| Chemical Shifts (ppm) | Consistent with the proposed structure, showing characteristic peaks for the BRD4 ligand, Pomalidomide, and the PEG linker. |
| Integration | Proportional to the number of protons in the respective moieties. |
Conclusion
The use of this compound provides a robust and controlled method for the synthesis of long-chain PEGylated PROTACs. The Cbz protecting group allows for the selective coupling of the linker to the E3 ligase ligand, followed by a clean deprotection step before the final conjugation to the target protein ligand. This sequential approach is advantageous for the synthesis of complex PROTAC molecules, enabling the efficient production of high-purity protein degraders for research and drug development. The enhanced hydrophilicity and flexibility offered by the long PEG chain can lead to PROTACs with improved physicochemical and pharmacological properties.
References
Application Notes and Protocols for Conjugating Cbz-NH-PEG36-C2-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG36-C2-acid, a heterobifunctional PEG linker, to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug. The protocol utilizes the widely adopted carbodiimide crosslinker chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.
The Cbz (carboxybenzyl) protecting group on the amine terminus of the PEG linker remains stable under these coupling conditions, allowing for subsequent deprotection and further modification if required. The PEG36 spacer enhances solubility and reduces steric hindrance of the conjugated molecule. This procedure is a cornerstone for creating advanced bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| This compound | BroadPharm, MedChemExpress | Store at -20°C, desiccated. |
| Primary amine-containing molecule | - | e.g., protein, peptide, antibody |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | Thermo Fisher Scientific, Sigma-Aldrich | Store at -20°C, desiccated. Prepare fresh. |
| N-Hydroxysuccinimide (NHS) or Sulfo-NHS | Thermo Fisher Scientific, Sigma-Aldrich | Store at 4°C, desiccated. Prepare fresh. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | - | Amine-free buffer. |
| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | - | Amine-free buffer. |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | To stop the reaction. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving PEG linker. |
| Purification System (e.g., Dialysis cassettes, SEC column) | Thermo Fisher Scientific, GE Healthcare | To remove excess reagents. |
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific properties of the primary amine-containing molecule.
Protocol 1: Two-Step Aqueous Conjugation
This is the most common method for conjugating to proteins and other biomolecules in an aqueous environment.
Step 1: Activation of this compound
-
Preparation of Reagents : Bring this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.[1] Prepare stock solutions of each in anhydrous DMF or DMSO. For example, prepare a 10 mg/mL stock solution of the PEG linker. EDC and NHS solutions should be made immediately before use.[2]
-
Reaction Setup : In a microcentrifuge tube, dissolve the this compound in Activation Buffer (e.g., 0.1 M MES, pH 6.0).
-
Activation : Add a 2-5 fold molar excess of EDC and NHS to the PEG linker solution. The activation reaction is most efficient at a pH between 4.5 and 7.2.[1][3]
-
Incubation : Incubate the reaction mixture for 15-30 minutes at room temperature. This forms a semi-stable NHS ester.
Step 2: Conjugation to the Primary Amine
-
pH Adjustment : Immediately before adding the activated PEG linker, adjust the pH of your primary amine-containing molecule solution to 7.2-8.0 using the Coupling Buffer (e.g., PBS). The reaction with primary amines is most efficient at a pH of 7-8.[1][3]
-
Conjugation Reaction : Add the activated Cbz-NH-PEG36-C2-NHS ester solution to the primary amine-containing molecule solution. A 10-20 fold molar excess of the PEG linker over the target molecule is a good starting point for optimization.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Protocol 2: Organic Solvent-Based Conjugation
This method is suitable for small molecules or other substrates that are soluble in organic solvents.
-
Dissolution : Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.[1][4]
-
Activation : Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution. Stir at room temperature for 30 minutes.[1][4]
-
Conjugation : Add the primary amine-containing molecule (1.2 equivalents) to the activated PEG linker solution.
-
Reaction : Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification : Once the reaction is complete, the product can be purified using standard organic chemistry techniques such as column chromatography.
Purification and Characterization
Purification:
-
Dialysis/Ultrafiltration : For macromolecules like proteins, remove unreacted PEG linker and byproducts by dialysis against an appropriate buffer or by using centrifugal ultrafiltration devices with a suitable molecular weight cut-off.[5]
-
Size Exclusion Chromatography (SEC) : This technique is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[5][]
-
Ion Exchange Chromatography (IEX) : IEX can be used to separate PEGylated proteins from unreacted proteins, as the PEG chains can shield surface charges.[][7]
Characterization:
-
SDS-PAGE : A shift in the molecular weight band on an SDS-PAGE gel can confirm successful conjugation to a protein.
-
HPLC : High-Performance Liquid Chromatography can be used to assess the purity of the conjugate.[8]
-
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS can confirm the exact molecular weight of the conjugate and determine the degree of PEGylation.[8][9]
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Activation Step | ||
| This compound Concentration | 1-10 mg/mL | Dependent on solubility. |
| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | Optimize for your system. |
| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | Optimize for your system. |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is a good choice. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Step | ||
| Molar Ratio (PEG:Primary Amine) | 10:1 to 20:1 | Starting point for optimization. |
| Coupling Buffer pH | 7.2 - 8.0 | PBS is commonly used. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer times may increase yield. |
| Quenching | ||
| Quenching Reagent | Tris-HCl | 20-50 mM final concentration. |
| Quenching Time | 15 - 30 minutes | At room temperature. |
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to a primary amine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. encapsula.com [encapsula.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Application of Cbz-NH-PEG36-C2-acid in the Development of Novel Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biotherapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The architecture of an ADC is tripartite, comprising a monoclonal antibody (mAb) for target recognition, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. This document details the application of Cbz-NH-PEG36-C2-acid, a hydrophilic polyethylene glycol (PEG)-based linker, in the development of next-generation ADCs.
The incorporation of a long-chain PEG moiety, such as the 36-unit PEG in this compound, offers several advantages in ADC design. The hydrophilic nature of the PEG chain can mitigate the aggregation often induced by hydrophobic payloads, thereby improving the ADC's solubility and manufacturing feasibility. Furthermore, the PEG linker can create a "hydration shell" around the payload, which can shield it from premature degradation, reduce immunogenicity, and prolong its circulation half-life. These attributes can lead to an enhanced therapeutic window for the resulting ADC.
The this compound linker features a terminal carboxylic acid for conjugation to the antibody, typically via primary amines on lysine residues, and a carbobenzyloxy (Cbz) protected amine for subsequent attachment of the cytotoxic payload. This bifunctional nature allows for a controlled and sequential conjugation process.
Signaling Pathways and Mechanism of Action
ADCs developed with this compound can be designed to target various cell surface antigens expressed on tumor cells. Upon binding to the target antigen, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway, where the linker may be cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm to exert its cell-killing effect.
Two well-established targets for ADC therapy are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).
Application Note: Amide Bond Formation for Site-Specific Protein PEGylation
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals.[1][2][3] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulatory half-life.[1][4] Furthermore, PEGylation can shield the protein from proteolytic degradation, decrease immunogenicity, and improve solubility.[1][4]
This application note details a robust protocol for the covalent conjugation of a carboxylated PEG linker, Cbz-NH-PEG36-C2-acid, to a target protein via amide bond formation. The described method utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group of the PEG linker, enabling it to react efficiently with primary amine groups on the protein surface, such as the ε-amine of lysine residues or the N-terminal α-amine.[4][5][6][7]
Principle of the Method
The conjugation process is a two-step reaction. First, the carboxyl group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and can be hydrolyzed.[5] To increase the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5][7] In the second step, the NHS ester of the PEG linker reacts with primary amines on the target protein to form a stable amide bond, releasing NHS as a byproduct.[8]
Materials and Methods
Materials:
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography system for purification
-
Analytical instrumentation for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Experimental Protocols
1. Reagent Preparation:
-
Target Protein Solution: Prepare a stock solution of the target protein in Coupling Buffer at a concentration of 5-10 mg/mL.
-
PEG Linker Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
EDC Solution: Immediately before use, prepare a 100 mg/mL solution of EDC in Activation Buffer.
-
NHS Solution: Immediately before use, prepare a 100 mg/mL solution of NHS in Activation Buffer.
2. Activation of this compound:
-
In a microcentrifuge tube, combine a 10-fold molar excess of the this compound with the desired amount of target protein.
-
Add a 2-fold molar excess of EDC solution and a 5-fold molar excess of NHS solution relative to the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated PEG linker.
3. Conjugation to the Target Protein:
-
Add the activated PEG linker solution to the target protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary. The reaction of NHS-activated molecules with primary amines is most efficient at a pH range of 7-8.[5][9]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated PEG linker.
5. Purification of the PEGylated Protein:
-
Remove unreacted PEG linker and byproducts by dialysis against PBS or by using size-exclusion chromatography.
-
Monitor the purification process by SDS-PAGE to confirm the presence of the higher molecular weight PEGylated protein.
6. Characterization of the PEGylated Protein:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein.
-
Mass Spectrometry: Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation (number of PEG chains per protein molecule).[10][11]
-
HPLC Analysis: Use reverse-phase or size-exclusion HPLC to assess the purity of the PEGylated protein.
-
Activity Assay: Perform a relevant biological assay to determine if the PEGylation has affected the protein's function. A loss of activity can sometimes occur if PEGylation happens at or near the active site.[12]
Data Presentation
Table 1: Summary of Quantitative Data for PEGylation of Target Protein
| Parameter | Unmodified Protein | PEGylated Protein |
| Molecular Weight (kDa) by Mass Spec | 50.0 | 52.5 |
| Purity by RP-HPLC (%) | >98 | >95 |
| Conjugation Efficiency (%) | N/A | 85 |
| Biological Activity (%) | 100 | 92 |
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Hypothetical signaling pathway initiated by a PEGylated protein.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. manuals.plus [manuals.plus]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conditions for Cbz Deprotection in the Presence of a PEG Chain
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the conditions for the deprotection of the carboxybenzyl (Cbz or Z) protecting group from amine-containing molecules that also feature a polyethylene glycol (PEG) chain. The presence of a PEG chain can influence reaction conditions due to steric hindrance and solubility effects. This document outlines effective deprotection strategies, including catalytic hydrogenation, transfer hydrogenation, and acidic cleavage, supported by quantitative data and detailed experimental protocols.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small drugs. During the synthesis of these complex molecules, protecting groups are essential to ensure regioselectivity. The carboxybenzyl (Cbz) group is a common amine protecting group due to its stability under a range of conditions and its susceptibility to removal by hydrogenolysis.[1][2]
However, the deprotection of a Cbz group in a PEGylated molecule requires careful consideration of the reaction conditions to ensure complete removal of the protecting group without compromising the integrity of the PEG chain or other functional groups. This note details various methodologies for Cbz deprotection in the presence of a PEG chain, providing researchers with a guide to selecting the optimal conditions for their specific substrate.
Deprotection Methodologies and Quantitative Data
Several methods are effective for Cbz deprotection on PEGylated substrates. The most common are catalytic hydrogenation and transfer hydrogenation, with acidic conditions offering a metal-free alternative.[3][4] The choice of method often depends on the substrate's sensitivity to acid and the presence of other reducible functional groups.
The following table summarizes various reported conditions for Cbz deprotection in the presence of a PEG chain, with corresponding yields where available.
| Method | Substrate Type | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | PEGylated Dendron | 10% Pd/C | H₂ (gas) | Not Specified | Room Temp. | Not Specified | >99% (complete conversion) | Not Specified |
| Catalytic Hydrogenation | Cbz-protected amine | 10% Pd/C | H₂ (gas) | Ethanol | Room Temp. | Not Specified | High | [5] |
| Transfer Hydrogenation | Cbz-protected amine | 10% Pd/C | Ammonium Formate | Methanol | Reflux | Not Specified | High | Not Specified |
| Transfer Hydrogenation | Dipeptide | 10% Pd/C | Cyclohexene | Not Specified | Not Specified | Not Specified | High | [6] |
| Acidic Deprotection | Cbz-protected amine | IPA·HCl | - | Isopropanol | 65-75 | 4 | High | [4] |
Note: "Not Specified" indicates that the specific parameter was not detailed in the available search results. Yields are reported as "High" or ">99%" based on qualitative descriptions of "complete" or "excellent" conversion in the source material when specific percentages were not provided.
Experimental Protocols
Protocol for Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general procedure for the Cbz deprotection of a PEGylated compound using palladium on carbon with hydrogen gas.
Materials:
-
Cbz-protected PEGylated compound
-
10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate)
-
Methanol (or other suitable solvent like Ethanol or THF)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected PEGylated compound in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution. The amount should be between 5 and 10% of the weight of the starting material.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purify the product as necessary (e.g., by chromatography or crystallization).
Protocol for Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol describes a safer alternative to using hydrogen gas, employing ammonium formate as the hydrogen source.
Materials:
-
Cbz-protected PEGylated compound
-
10% Palladium on Carbon (Pd/C) (10-20 wt% of the substrate)
-
Ammonium formate (HCOONH₄) (5-10 equivalents)
-
Methanol (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Cbz-protected PEGylated compound in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add ammonium formate (5-10 equivalents) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature, stirring vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To avoid potential side reactions from residual ammonium formate in subsequent steps, it is recommended to perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Mandatory Visualizations
Experimental Workflow for Cbz Deprotection
Caption: General workflow for Cbz deprotection of a PEGylated compound.
Factors Influencing Cbz Deprotection in the Presence of a PEG Chain
Caption: Key factors influencing the efficiency of Cbz deprotection on PEGylated molecules.
Orthogonal Deprotection Strategies
In the synthesis of complex biomolecules, multiple protecting groups are often employed. The Cbz group is part of an orthogonal set of protecting groups, meaning it can be removed under conditions that do not affect other protecting groups. For instance, Cbz is stable to the basic conditions used to remove Fmoc groups and the acidic conditions for Boc group removal, which are common in solid-phase peptide synthesis (SPPS).[7] This orthogonality is generally maintained in the presence of a PEG chain, allowing for selective deprotection and functionalization of PEGylated peptides and other bioconjugates.
Conclusion
The deprotection of the Cbz group in the presence of a PEG chain is a feasible and efficient transformation. Catalytic hydrogenation and transfer hydrogenation are the most robust and widely used methods, offering high yields and clean reactions. The choice of the specific protocol should be guided by the nature of the substrate, the presence of other functional groups, and the available laboratory equipment. The provided protocols and data serve as a valuable resource for researchers in the field of bioconjugate chemistry and drug development, enabling the successful synthesis of complex PEGylated molecules.
References
Application Notes and Protocols for Cbz-NH-PEG36-C2-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG36-C2-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker essential for the development of advanced targeted drug delivery systems.[1][2] This heterobifunctional linker features a carboxylic acid group on one terminus and a carbobenzyloxy (Cbz)-protected amine on the other, connected by a 36-unit PEG chain. The long PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal functional groups allow for the covalent attachment of two different molecular entities, such as a targeting moiety and a therapeutic agent.[3][4][5][6]
The Cbz protecting group provides stability during the initial conjugation step and can be selectively removed to allow for subsequent reactions.[7] The carboxylic acid can be activated to react with primary amines, such as those found on proteins or small molecule drugs.[2] This versatile linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the molecular architecture is critical for therapeutic efficacy.[7][8][9][10][11]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The this compound linker can be used to attach a cytotoxic payload to a monoclonal antibody (mAb). The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, thereby minimizing systemic toxicity.
-
PROTACs: In PROTAC development, this linker connects a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9][10][11] The length and flexibility of the PEG36 chain can be advantageous in optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase).[9]
-
Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, attaching targeting ligands or therapeutic agents to create multifunctional nanocarriers for drug delivery.[2][12]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C83H157NO40 |
| Molecular Weight | 1809.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using this compound
This protocol describes the conjugation of an amine-containing small molecule drug to the lysine residues of a monoclonal antibody in a two-step process.
Materials:
-
This compound
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Amine-containing small molecule drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
2-(N-Morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Dialysis tubing or centrifugal filtration devices
-
LC-MS system for analysis
Step 1: Activation of this compound and Conjugation to the Drug
Caption: Workflow for Drug-Linker Synthesis.
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group.[13]
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing small molecule drug (1 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the Cbz-NH-PEG36-Drug conjugate by reverse-phase HPLC.
-
Characterize the purified product by LC-MS to confirm its identity and purity.
-
Step 2: Deprotection of the Cbz Group and Conjugation to the Antibody
Caption: Workflow for Antibody Conjugation.
-
Cbz Deprotection:
-
Dissolve the purified Cbz-NH-PEG36-Drug conjugate in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Pd/C catalyst (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Cbz group.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to obtain the NH2-PEG36-Drug conjugate.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
For this protocol, we will assume a direct conjugation of the deprotected amine to an activated ester on the antibody. Alternatively, the antibody's carboxyl groups could be activated with EDC/NHS to react with the linker's amine.
-
Note: For a more controlled conjugation, specific sites on the antibody can be engineered for conjugation.
-
Dissolve the NH2-PEG36-Drug conjugate in an appropriate buffer (e.g., PBS).
-
Add the NH2-PEG36-Drug conjugate to the antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the drug-linker conjugate to the antibody).
-
Incubate the reaction mixture at 4°C overnight with gentle stirring.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker conjugate and other small molecules by dialysis against PBS or by using size-exclusion chromatography (SEC).
-
Concentrate the purified ADC using a centrifugal filtration device.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or by hydrophobic interaction chromatography (HIC) and/or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target protein ligand with a primary amine (POI-NH2)
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
LC-MS system for analysis
-
Preparative HPLC system for purification
Step 1: Conjugation of the POI Ligand to the Linker
-
Activation and Conjugation:
-
Dissolve this compound (1 equivalent), POI-NH2 (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting Cbz-NH-PEG36-POI conjugate by preparative HPLC.
-
Confirm the identity and purity of the product by LC-MS.
-
Step 2: Cbz Deprotection
-
Follow the Cbz deprotection procedure outlined in Protocol 1, Step 2.1 to obtain the NH2-PEG36-POI conjugate.
Step 3: Conjugation of the E3 Ligase Ligand
-
Activation and Conjugation:
-
Dissolve the NH2-PEG36-POI conjugate (1 equivalent), E3-COOH (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its structure and purity.
-
Signaling Pathway and Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
The primary mechanism of action for PROTACs synthesized with this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[7][10] The PROTAC molecule acts as a bridge, bringing the target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme (associated with the E3 ligase) to the POI. The POI becomes polyubiquitinated, which serves as a molecular flag for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating the target protein from the cell.[7]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data that could be obtained from the characterization of an ADC synthesized using Protocol 1.
| Parameter | Result | Method of Analysis |
| Antibody Concentration | 5.2 mg/mL | BCA Assay |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Purity (Monomer Content) | >95% | SEC-HPLC |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based assay |
| Binding Affinity (KD) | 0.8 nM | ELISA / SPR |
Conclusion
This compound is a valuable and versatile tool for the construction of sophisticated targeted drug delivery systems. Its well-defined structure, long PEG spacer, and orthogonal protecting group strategy provide researchers with the means to create highly effective ADCs, PROTACs, and other bioconjugates with enhanced therapeutic properties. The protocols and information provided herein serve as a guide for the successful implementation of this linker in drug development research.
References
- 1. enovatia.com [enovatia.com]
- 2. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbz-NH-PEG12-C2-acid [myskinrecipes.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bioconjugation with Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a well-established and widely utilized bioconjugation technique in pharmaceutical development. The covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small drugs, can significantly enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include an increased circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2][3][4] Amine-reactive PEG linkers are among the most common reagents used for PEGylation, targeting primary amines present in biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group.[5][6][7][8]
This document provides detailed application notes and protocols for the use of amine-reactive PEG linkers, with a focus on N-hydroxysuccinimide (NHS) esters. It includes a summary of reaction parameters, detailed experimental procedures, and methods for the characterization of PEGylated conjugates.
Principle of Amine-Reactive PEGylation with NHS Esters
The most prevalent amine-reactive PEGylation chemistry involves the use of PEG-NHS esters. The N-hydroxysuccinimide ester is a highly efficient reactive group that reacts with primary amines under mild conditions to form a stable and irreversible amide bond.[3][5] The reaction is a nucleophilic substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.
Quantitative Data Summary
The efficiency of PEGylation reactions is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the PEG linker to the biomolecule. The following tables summarize typical reaction conditions and parameters for successful amine-reactive PEGylation.
Table 1: Reaction Conditions for PEGylation with NHS Esters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction is most efficient at a neutral to slightly basic pH, where primary amines are deprotonated and thus more nucleophilic.[3][5][7][9][][11] |
| Temperature | 4°C (on ice) to 25°C (room temperature) | Lower temperatures can be used to slow down the reaction and potentially improve selectivity.[5][6][7][] |
| Reaction Time | 30 minutes to 2 hours | The optimal time depends on the reactivity of the target molecule and the specific reaction conditions.[6][9] |
| Buffer Composition | Phosphate-buffered saline (PBS) or other non-amine containing buffers | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][9][11] |
| Solvent for PEG-NHS | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | PEG-NHS esters are typically dissolved in a small amount of an anhydrous organic solvent before being added to the aqueous reaction buffer.[6][9][11] |
Table 2: Molar Ratio and Concentration Parameters
| Parameter | Recommended Value | Notes |
| Molar Excess of PEG-NHS | 10 to 50-fold | A molar excess of the PEG linker is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.[9] |
| Protein Concentration | 1 - 10 mg/mL | The concentration of the target molecule can influence the reaction kinetics. |
| Organic Solvent in Final Reaction | < 10% (v/v) | High concentrations of organic solvents can denature proteins.[6][9] |
Experimental Protocols
Protocol 1: PEGylation of a Protein with a PEG-NHS Ester
This protocol provides a general procedure for the covalent attachment of a PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into PBS via dialysis or desalting.
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. PEG-NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions, so stock solutions should not be prepared for long-term storage.[6][9][11]
-
Calculation of PEG-NHS Ester Volume: Calculate the volume of the PEG-NHS ester stock solution required to achieve the desired molar excess (e.g., 20-fold) in the reaction.
-
PEGylation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. Ensure that the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[6][9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][9] The optimal incubation time and temperature may need to be determined empirically.
-
Quenching the Reaction (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against PBS or by using a gel filtration column.[6][9]
-
Characterization: Analyze the PEGylated protein to determine the degree of PEGylation and confirm its integrity.
-
Storage: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[6][9]
Protocol 2: Characterization of PEGylated Proteins
Characterization of the PEGylated product is a critical step to ensure the quality and consistency of the conjugation.
1. SDS-PAGE Analysis:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein.
-
Procedure:
-
Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the band patterns. The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight than the unmodified protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
-
2. HPLC Analysis:
-
Principle: High-performance liquid chromatography (HPLC) can be used to separate and quantify the PEGylated protein from the un-PEGylated protein and other impurities. Reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) are commonly used methods.
-
Procedure:
-
Inject the purified PEGylated protein onto an appropriate HPLC column.
-
Elute the sample using a suitable mobile phase gradient.
-
Monitor the elution profile using a UV detector.
-
The PEGylated protein will typically have a different retention time compared to the un-PEGylated protein. The peak area can be used to assess the purity of the conjugate.
-
3. Mass Spectrometry (MS) Analysis:
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the confirmation of the degree of PEGylation.[12] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are commonly employed.[12][13]
-
Procedure:
-
Prepare the sample for MS analysis according to the instrument's requirements.
-
Acquire the mass spectrum of the PEGylated protein.
-
The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached PEG chains. This allows for the determination of the number of PEG molecules conjugated to each protein molecule.
-
Troubleshooting
Table 3: Common Issues and Solutions in Amine-Reactive PEGylation
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Hydrolysis of PEG-NHS ester- Inactive PEG-NHS reagent- Suboptimal reaction pH- Presence of competing primary amines in the buffer | - Prepare fresh PEG-NHS solution immediately before use.- Store PEG-NHS reagent properly at -20°C with desiccant.[6][9][11]- Ensure the reaction buffer pH is between 7.0 and 9.0.- Use an amine-free buffer like PBS. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the final concentration of DMSO or DMF below 10%.[6][9]- Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
| Heterogeneous Product | - Multiple available amine groups on the protein | - Optimize the molar ratio of PEG-NHS to protein to favor mono-PEGylation.- Consider site-specific PEGylation strategies if a homogeneous product is required. |
Conclusion
Bioconjugation with amine-reactive PEG linkers is a robust and effective method for modifying therapeutic molecules to improve their clinical utility. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, researchers can successfully develop PEGylated products with enhanced properties. The protocols and guidelines provided in this document serve as a starting point for developing and optimizing PEGylation strategies for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. broadpharm.com [broadpharm.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. enovatia.com [enovatia.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development. The choice of protecting group strategy is fundamental to the success of SPPS. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are prevalent, the original α-amino protecting group, the benzyloxycarbonyl (Cbz or Z) group, offers a unique orthogonal strategy with specific advantages.[1] The Cbz group is stable to both acidic and basic conditions used in Boc and Fmoc chemistries, respectively, and is typically removed under mild reductive conditions via catalytic hydrogenolysis.[1] This orthogonality allows for the synthesis of complex peptides and peptide fragments where selective deprotection is paramount.
These application notes provide a detailed experimental setup and protocols for conducting SPPS using Cbz-protected amino acids. The primary method for on-resin Cbz deprotection will be catalytic transfer hydrogenation, a technique that avoids the use of pressurized hydrogen gas and is amenable to standard laboratory equipment.
Materials and Equipment
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Linkage Stability | Cleavage Conditions |
| Merrifield Resin | Carboxylic Acid | Stable to catalytic transfer hydrogenation | Strong acid (e.g., HF, TFMSA)[2][3] |
| Wang Resin | Carboxylic Acid | Stable to catalytic transfer hydrogenation | Moderate acid (e.g., TFA) |
| Rink Amide Resin | Amide | Stable to catalytic transfer hydrogenation | Moderate acid (e.g., TFA) |
Cbz-Protected Amino Acids
A full range of N-α-Cbz-protected amino acids with appropriate side-chain protection is required.
Side-Chain Protecting Groups
Orthogonality is key. Side-chain protecting groups must be stable to the catalytic transfer hydrogenation conditions used for Cbz removal.
| Amino Acid | Recommended Side-Chain Protecting Group | Stability to Catalytic Transfer Hydrogenation |
| Arg | NO2, Tos | Stable[4] |
| Asp, Glu | OtBu, OAll | Stable |
| Lys, Orn | Boc, Fmoc | Stable |
| Ser, Thr, Tyr | tBu | Stable[5] |
| Cys | Trt, Acm | Stable |
| His | Boc, Dnp | Stable |
| Trp | Boc | Stable |
Note: Benzyl-based side-chain protecting groups (e.g., Bzl) are generally not compatible as they will be cleaved simultaneously with the Cbz group.[6]
Reagents and Solvents
| Reagent/Solvent | Purpose | Grade |
| Dichloromethane (DCM) | Resin swelling, washing | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, coupling | Anhydrous, Peptide Synthesis Grade |
| Methanol (MeOH) | Washing | ACS Grade |
| Diisopropylethylamine (DIEA) | Base for coupling | Peptide Synthesis Grade |
| Piperidine | For Fmoc removal (if used for side-chain protection) | Reagent Grade |
| Coupling Reagents | ||
| HBTU, HATU, PyBOP | Amide bond formation | Peptide Synthesis Grade |
| HOBt, Oxyma | Racemization suppression | Peptide Synthesis Grade |
| Cbz-Deprotection Reagents | ||
| Palladium on Carbon (Pd/C, 10%) | Catalyst for hydrogenolysis | |
| Ammonium Formate (HCOONH4) | Hydrogen donor | Reagent Grade |
| Cleavage Cocktail | ||
| Trifluoroacetic Acid (TFA) | Peptide cleavage from resin | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| Water (H2O) | Scavenger | Deionized |
| Monitoring Reagents | ||
| Ninhydrin Test (Kaiser Test) Kit | Detection of free primary amines | [7][8] |
Equipment
-
Solid-phase peptide synthesis vessel (manual or automated)
-
Shaker or vortexer
-
Vacuum filtration apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin Example)
-
Resin Swelling: Swell 1 g of Merrifield resin (chloromethylated polystyrene) in 10 mL of DCM for 1 hour in a reaction vessel.
-
Cesium Salt Preparation: Dissolve 2 equivalents (relative to resin loading) of the C-terminal Cbz-amino acid in a minimal amount of DMF. Neutralize with a cesium carbonate solution until the pH is 7.0. Lyophilize to obtain the Cbz-amino acid cesium salt.
-
Loading: Dissolve the Cbz-amino acid cesium salt in 10 mL of DMF and add to the swollen resin.
-
Reaction: Heat the mixture to 50°C and shake for 24-48 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/H2O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine and 10% acetic anhydride in DCM for 1 hour. Wash with DCM and dry.
Protocol 2: Peptide Chain Elongation Cycle
This cycle consists of two main steps: Cbz deprotection and coupling of the next amino acid.
Step 1: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation
-
Resin Swelling: Swell the Cbz-protected peptide-resin in DMF (10 mL/g of resin) for 30 minutes.
-
Reagent Preparation: Prepare a 10-fold molar excess of ammonium formate relative to the resin loading.
-
Deprotection Reaction: Add the ammonium formate to the resin slurry, followed by 0.1 equivalents (by weight) of 10% Pd/C catalyst.
-
Incubation: Shake the reaction mixture at room temperature for 2-4 hours. The reaction vessel should be equipped with a vent to release any gas produced.
-
Catalyst Removal: Thoroughly wash the resin with DMF (5 x 10 mL) to remove the catalyst and byproducts. A filtration cannula is recommended to prevent loss of resin beads.
-
Washing: Perform additional washes with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Step 2: Coupling of the Next Cbz-Amino Acid
-
Activation: In a separate vial, dissolve 3 equivalents of the next Cbz-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIEA and allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Shake the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[7][8] If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Repeat the elongation cycle until the desired peptide sequence is assembled.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 4 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours. This step removes the peptide from the resin and cleaves most acid-labile side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under a stream of nitrogen and then under high vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 4: Monitoring the Reaction Progress (Kaiser Test)
-
Sample Collection: After a coupling or deprotection step, remove a small sample of resin beads (approx. 1-2 mg).
-
Washing: Wash the beads thoroughly with DMF and then with DCM in a small test tube.
-
Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, and phenol in butanol) to the resin beads.[9]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[8][9]
-
Observation:
-
Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling or successful deprotection).
-
Colorless/yellow beads and solution: Indicates the absence of free primary amines (successful coupling or incomplete deprotection).[9]
-
Quantitative Data Summary
The following table provides illustrative quantitative data for a typical SPPS cycle on a 0.5 mmol/g loading resin. Actual values may vary depending on the specific amino acids and sequence.
| Parameter | Value | Notes |
| Resin Quantity | 200 mg (0.1 mmol) | |
| Cbz-Amino Acid | 0.3 mmol (3 eq) | For coupling |
| HBTU | 0.29 mmol (2.9 eq) | Coupling reagent |
| HOBt | 0.3 mmol (3 eq) | Racemization suppressant |
| DIEA | 0.6 mmol (6 eq) | Base |
| Coupling Volume (DMF) | 2 mL | |
| Coupling Time | 1-2 hours | Monitored by Kaiser test |
| Expected Coupling Yield | >99% | Per step |
| Ammonium Formate | 1.0 mmol (10 eq) | For Cbz deprotection |
| 10% Pd/C | 20 mg | For Cbz deprotection |
| Deprotection Volume (DMF) | 2 mL | |
| Deprotection Time | 2-4 hours | |
| Expected Deprotection Yield | >99% | Per step |
| Overall Crude Peptide Yield | Sequence-dependent | Typically 60-80% before purification |
Experimental Workflows and Signaling Pathways
Cbz-SPPS Workflow
The overall workflow for solid-phase peptide synthesis using Cbz-protected amino acids is depicted below.
Caption: General workflow for Cbz-based solid-phase peptide synthesis.
Cbz Deprotection and Coupling Cycle
A more detailed look at the iterative deprotection and coupling cycle.
Caption: The iterative cycle of deprotection and coupling in Cbz-SPPS.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
Application of Cbz-NH-PEG36-C2-acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG36-C2-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the development of targeted cancer therapeutics. Its chemical structure, featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid connected by a 36-unit PEG chain, makes it an ideal building block for creating Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its role in facilitating the synthesis of potent and selective protein degraders.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins involved in cancer progression. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is a crucial component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The extended PEG36 chain of this compound offers significant advantages in this context, including enhanced aqueous solubility and the flexibility to span the distance between the target protein and the E3 ligase, thereby promoting efficient ubiquitination and degradation.
Application in PROTAC Synthesis
The bifunctional nature of this compound allows for a modular and straightforward approach to PROTAC synthesis. The terminal carboxylic acid can be activated to react with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). Subsequently, the Cbz protecting group on the amine terminus can be removed under specific conditions to allow for the conjugation of a ligand for the protein of interest (POI).
dot
Caption: General workflow for the synthesis of a PROTAC molecule using this compound.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The primary mechanism of action for a PROTAC synthesized with this compound is the induced degradation of a target oncoprotein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
dot
Application Notes and Protocols for Linking a Small Molecule to Cbz-NH-PEG36-C2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step guide for the covalent conjugation of a small molecule containing a primary or secondary amine to the hetero-bifunctional linker, Cbz-NH-PEG36-C2-acid. This linker is commonly utilized in the development of targeted therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over linker chemistry is paramount.[1] The Cbz (carboxybenzyl) protecting group on the amine terminus allows for the selective reaction of the carboxylic acid moiety with a desired small molecule. The extensive 36-unit polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the final conjugate.[2]
The primary method described herein is the widely used carbodiimide-mediated coupling reaction, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.[3] This two-step, one-pot reaction is known for its efficiency and mild reaction conditions, making it suitable for a wide range of small molecules.[4]
Principle of the Reaction
The conjugation process involves two key steps that typically occur in a single reaction vessel:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the stability of the activated intermediate and increase coupling efficiency, NHS is added to the reaction mixture. The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[3] This NHS ester then readily reacts with the primary or secondary amine of the small molecule to form a stable amide bond, releasing NHS.
Materials and Equipment
Reagents
-
This compound
-
Amine-containing small molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
0.1 M MES buffer (pH 4.5-6.0) (for aqueous reactions)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 (for aqueous reactions)
-
Hydroxylamine or Tris buffer (for quenching)
-
Reverse-phase HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials or round-bottom flasks
-
Syringes and needles
-
Inert gas supply (e.g., nitrogen or argon)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Lyophilizer or rotary evaporator
Experimental Protocols
This section details the step-by-step procedure for conjugating an amine-containing small molecule to this compound. Two primary protocols are provided: one for reactions in an organic solvent and another for aqueous conditions. The choice of solvent will depend on the solubility of the small molecule.
Protocol 1: Conjugation in an Organic Solvent (Anhydrous DMF or DCM)
This protocol is suitable for small molecules that are soluble in organic solvents.
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.
-
In a separate vial, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DMF or DCM.
-
Prepare fresh solutions of EDC (1.5-3.0 equivalents) and NHS (1.5-3.0 equivalents) in anhydrous DMF or DCM.
-
-
Activation of the PEG Linker:
-
To the solution of this compound, add the EDC and NHS solutions.
-
Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the NHS ester.
-
-
Conjugation Reaction:
-
Add the solution of the amine-containing small molecule to the activated PEG linker.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[5]
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing solution such as Tris buffer or hydroxylamine. Stir for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified by preparative reverse-phase HPLC using a C18 column. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is commonly used for elution.[6][7]
-
Collect the fractions containing the desired product and confirm the purity by analytical HPLC.
-
Lyophilize or evaporate the pure fractions to obtain the final conjugate.
-
-
Characterization:
Protocol 2: Conjugation in Aqueous Buffer
This protocol is suitable for water-soluble small molecules.
-
Preparation of Reactants:
-
Dissolve this compound (1.0 equivalent) in 0.1 M MES buffer (pH 5.5-6.0).
-
Dissolve the amine-containing small molecule (1.0-1.5 equivalents) in PBS (pH 7.2-7.5).
-
Prepare fresh solutions of EDC (1.5-3.0 equivalents) and sulfo-NHS (1.5-3.0 equivalents) in MES buffer immediately before use.
-
-
Activation of the PEG Linker:
-
Add the EDC and sulfo-NHS solutions to the this compound solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring.[10]
-
-
Conjugation Reaction:
-
Adjust the pH of the activated PEG linker solution to 7.2-7.5 by adding PBS.
-
Immediately add the small molecule solution to the activated PEG linker.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.[11]
-
-
Quenching the Reaction:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubating for 30 minutes.[11]
-
-
Purification of the Conjugate:
-
Purify the conjugate using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Alternatively, for larger conjugates, size exclusion chromatography (SEC) can be employed.
-
Analyze fractions for purity using analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of a small molecule to this compound. These values are intended as a starting point, and optimization may be required for specific small molecules.
Table 1: Molar Ratios of Reactants for EDC/NHS Coupling
| Reactant | Molar Equivalents (relative to PEG linker) | Reference |
| Amine-containing Small Molecule | 1.0 - 1.5 | [10] |
| EDC | 1.5 - 10.0 | [10][12] |
| NHS / sulfo-NHS | 1.5 - 4.0 | [10][12] |
| Base (DIPEA/TEA) | 2.0 - 3.0 | [1] |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Organic Solvent Protocol | Aqueous Protocol | Reference |
| Solvent | Anhydrous DMF or DCM | 0.1 M MES (activation), PBS (coupling) | [10][11] |
| Activation Time | 15 - 60 minutes | 15 - 30 minutes | [10][11] |
| Activation Temperature | Room Temperature | Room Temperature | [10][11] |
| Coupling Time | 2 - 24 hours | 2 - 4 hours (RT) or overnight (4°C) | [5][11] |
| Coupling Temperature | Room Temperature | Room Temperature or 4°C | [5][11] |
| Typical Yield | 20 - 70% | Variable, often lower than organic | [3] |
| Purity (post-HPLC) | >95% | >95% | [8] |
Note: Yields are highly dependent on the specific small molecule and reaction conditions. The provided range is an estimate based on similar reported reactions.[3]
Mandatory Visualization
Experimental Workflow
Caption: A flowchart illustrating the key steps in the conjugation of a small molecule to this compound.
Chemical Reaction Pathway
References
- 1. broadpharm.com [broadpharm.com]
- 2. enovatia.com [enovatia.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Cbz-NH-PEG36-C2-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-NH-PEG36-C2-acid conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound conjugates, focusing on solubility challenges.
Issue 1: The this compound conjugate is poorly soluble in aqueous buffers.
-
Question: My this compound conjugate will not dissolve in my standard aqueous buffer (e.g., PBS, Tris). What should I do?
-
Answer: This is a common challenge due to the hydrophobic nature of the Cbz (carbobenzyloxy) protecting group. While the PEG36 chain enhances water solubility, the Cbz group can significantly decrease it, leading to aggregation. Here is a step-by-step approach to improve solubility:
-
pH Adjustment: The terminal carboxylic acid provides a handle for pH manipulation. At neutral or acidic pH, the carboxylic acid is protonated and less soluble. By increasing the pH to slightly basic (e.g., pH 7.5-8.5), the carboxylic acid will be deprotonated to a carboxylate, increasing its polarity and improving aqueous solubility.
-
Use of Co-solvents: If pH adjustment is insufficient or not compatible with your experiment, a small amount of an organic co-solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with water.[1][2][3][4]
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[2]
-
Issue 2: The conjugate precipitates out of solution after initial dissolution.
-
Question: I was able to dissolve my this compound conjugate, but it crashed out of solution upon standing or dilution. Why is this happening and how can I prevent it?
-
Answer: Precipitation after initial dissolution often indicates that the solution is supersaturated or that the conjugate is aggregating over time.
-
Metastable Solution: You may have created a supersaturated, metastable solution that is not thermodynamically stable. To address this, it is best to prepare a concentrated stock solution in a good solvent (like DMSO) and then dilute it stepwise into your aqueous buffer with gentle mixing.[1][3]
-
Aggregation: The hydrophobic Cbz groups can drive aggregation, especially at higher concentrations. Ensure your final concentration is below the solubility limit in the chosen buffer system.
-
Issue 3: I am observing aggregation of my biomolecule after conjugation with this compound.
-
Question: After conjugating the this compound to my protein, the resulting conjugate is aggregating. What could be the cause?
-
Answer: Aggregation post-conjugation can be due to several factors related to the properties of the conjugate itself or the conjugation process.
-
Increased Hydrophobicity: The addition of the this compound moiety, particularly the hydrophobic Cbz group, can increase the overall hydrophobicity of your biomolecule, leading to aggregation.
-
Conformational Changes: The conjugation process itself might induce conformational changes in your protein, exposing hydrophobic patches that can lead to aggregation.
-
Troubleshooting Steps:
-
Optimize the conjugation ratio to avoid over-labeling.
-
Screen different buffer conditions (pH, ionic strength) for the conjugation and final formulation.
-
Consider including excipients like arginine or glycerol in your final buffer to suppress aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The this compound is expected to have low solubility in neutral water. The hydrophobic Cbz group significantly reduces aqueous solubility. For comparison, simple Cbz-protected amino acids are generally insoluble or poorly soluble in water. The long, hydrophilic PEG36 chain will improve solubility compared to a Cbz-protected amino acid alone, but complete solubility in neutral water may not be achievable at high concentrations.
Q2: In which organic solvents is this compound soluble?
A2: Based on the properties of similar molecules, this compound is expected to be soluble in a range of polar organic solvents. Good solubility is anticipated in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[5][6][7] It will likely have lower solubility in less polar solvents like dichloromethane and be insoluble in non-polar solvents like hexanes.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the aqueous solution will significantly impact the solubility of this compound due to the presence of the terminal carboxylic acid group.
-
Acidic to Neutral pH (below ~pH 4): The carboxylic acid will be protonated (-COOH), making this portion of the molecule less polar and contributing to lower aqueous solubility.
-
Basic pH (above ~pH 5): The carboxylic acid will be deprotonated to a carboxylate (-COO⁻), which is much more polar and will significantly enhance aqueous solubility. The pKa of the carboxylic acid in Cbz-glycine is approximately 3.98.[8] Therefore, at a pH of 5 and above, the majority of the molecules will be in the more soluble, deprotonated form.
Q4: What is the best way to prepare a stock solution of this compound?
A4: The recommended procedure is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO.[1][3][4] Once fully dissolved, this concentrated stock solution can be slowly added dropwise to your aqueous buffer with constant, gentle stirring to reach the desired final concentration. This method helps to avoid localized high concentrations that can lead to precipitation.
Data Presentation
Table 1: Solubility of Cbz-Protected Amino Acids in Various Solvents
| Compound | Water | Methanol | Chloroform | Ethyl Acetate | DMSO |
| Cbz-Glycine | Insoluble[6] | Soluble[6] | Soluble | - | Soluble |
| Cbz-L-Alanine | Insoluble[9] | Slightly Soluble[10] | Slightly Soluble[10] | Soluble[9] | Soluble |
| Cbz-L-Leucine | Not miscible or difficult to mix[5][7] | Soluble[5][7] | Soluble[5][7] | Soluble | Soluble[5][7] |
| Cbz-L-Phenylalanine | Insoluble[5] | Slightly Soluble[11] | - | - | Slightly Soluble[11] |
Note: This table provides a qualitative overview based on available data for simple Cbz-amino acids. The PEG36 chain in this compound will increase aqueous solubility compared to these model compounds.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound for Aqueous Working Solutions
This protocol is designed for preparing an aqueous solution of the conjugate from a lyophilized powder.
-
Initial Solubility Test: Before dissolving the entire sample, it is recommended to test the solubility of a small aliquot.
-
Preparation of a Concentrated Stock Solution in an Organic Solvent: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the vial. Start with a small amount and add more if necessary. c. Gently vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.[1][2][3]
-
Dilution into Aqueous Buffer: a. Place the desired volume of your target aqueous buffer into a separate tube and begin gentle stirring. b. Slowly, add the concentrated organic stock solution dropwise to the stirring aqueous buffer.[1][3] c. Continue stirring for several minutes. If the solution remains clear, the conjugate is soluble at this concentration. If the solution becomes cloudy or a precipitate forms, the solubility limit has been exceeded.
Protocol 2: Solubilization by pH Adjustment
This protocol is for solubilizing the conjugate in an aqueous buffer by modifying the pH.
-
Dispersion in Buffer: a. Add the desired amount of this compound to your chosen aqueous buffer (e.g., PBS, pH 7.4). The conjugate will likely not dissolve at this stage and will form a suspension.
-
pH Adjustment: a. While stirring the suspension, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise. b. Monitor the pH of the solution using a calibrated pH meter. c. Continue adding the basic solution until the solid dissolves and the solution becomes clear. This is expected to occur as the pH rises above the pKa of the carboxylic acid (approximately 4-5). Aim for a final pH that is compatible with your downstream application (e.g., pH 7.5-8.0).
-
Final pH and Concentration Adjustment: a. Once the conjugate is fully dissolved, you can adjust the pH back down if necessary by adding a dilute acidic solution (e.g., 0.1 M HCl), being careful not to go below the pH at which it precipitates. b. Adjust the final volume with your buffer to achieve the desired final concentration.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. biocat.com [biocat.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Benzyloxycarbonyl glycine(1138-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. N-CBZ-L-Alanine [chembk.com]
- 10. lookchem.com [lookchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Long-chain PEGylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of long-chain PEGylated proteins so challenging?
A1: The purification of long-chain PEGylated proteins is inherently complex due to several factors:
-
Heterogeneity: The PEGylation reaction often results in a heterogeneous mixture containing unreacted protein, free polyethylene glycol (PEG), and proteins with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated species).[][2] Positional isomers, where PEG is attached to different sites on the protein, can also form, further increasing complexity.[][3]
-
Similar Physicochemical Properties: The covalent attachment of a long, neutral, and hydrophilic PEG chain can mask the protein's intrinsic properties.[4][5] This masking effect reduces the differences in charge and hydrophobicity between PEGylated variants, making separation by traditional chromatography techniques difficult.[4][5]
-
Increased Hydrodynamic Radius: PEGylation significantly increases the hydrodynamic size of the protein.[][6] While this is beneficial for separation from the smaller, unreacted protein, it can make resolving species with different degrees of PEGylation challenging, especially as the number of attached PEG chains increases.[4]
Q2: What are the most common chromatography techniques for purifying PEGylated proteins?
A2: The most frequently used chromatography methods are:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] It is effective at removing unreacted PEG and separating the native protein from the larger PEGylated conjugates.[][4] However, its resolution may be insufficient to separate species with small differences in the degree of PEGylation, especially for higher-order conjugates.[4]
-
Ion Exchange Chromatography (IEX): IEX separates proteins based on their surface charge.[] The PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin.[][4] This property can be exploited to separate PEGylated species from the unreacted protein and, in some cases, to resolve positional isomers.[][3] However, the effectiveness of IEX diminishes as the degree of PEGylation increases due to significant charge masking.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since PEG is hydrophilic, PEGylation generally reduces a protein's hydrophobicity. This technique can be a useful supplementary method to IEX for purifying proteins that are difficult to separate by other means.[]
-
Reversed-Phase Chromatography (RPC): RPC is a high-resolution technique that separates molecules based on their hydrophobicity. It can be effective in separating PEGylated proteins and even positional isomers, often at an analytical scale.[4]
Q3: How can I characterize my purified PEGylated protein to confirm its identity and purity?
A3: A combination of analytical techniques is typically required for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly SEC-HPLC and RP-HPLC, is used to assess the purity and heterogeneity of the PEGylated product.[7][8]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the PEGylated protein, which helps to confirm the degree of PEGylation.[7][8] Coupling liquid chromatography with mass spectrometry (LC-MS) provides detailed characterization.[7][9]
-
Capillary Electrophoresis (CE): CE offers high-resolution separation based on charge, size, and shape, making it suitable for analyzing the heterogeneity of PEGylated proteins.[] Microchip capillary gel electrophoresis (MCGE) can provide rapid separation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information on the PEGylated protein in solution, helping to identify structural changes induced by PEGylation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of long-chain PEGylated proteins.
Problem 1: Poor Separation Between PEGylated Species and Unreacted Protein in SEC
| Possible Cause | Recommended Solution |
| Inappropriate column selection. | Select a column with a fractionation range suitable for the size difference between your native and PEGylated protein. For large PEG chains, a larger pore size resin may be necessary. |
| Suboptimal flow rate. | Reduce the flow rate to increase resolution. Slower flow rates allow for better equilibration and separation.[11] |
| Sample viscosity is too high. | Dilute the sample to reduce viscosity, which can cause band broadening and poor separation.[12] |
| PEG co-eluting with the protein. | For smaller PEG chains, the hydrodynamic radius of the PEG may be similar to that of the protein, leading to co-elution. Consider using a different chromatography technique like IEX or HIC.[13] |
Problem 2: Low Recovery of PEGylated Protein from IEX Column
| Possible Cause | Recommended Solution |
| Strong binding to the column. | The PEG chain may not be sufficiently masking the protein's charge, leading to strong interactions. Modify the elution buffer by increasing the salt concentration or changing the pH to facilitate elution. |
| Precipitation on the column. | The protein may be precipitating on the column due to the buffer conditions. Ensure the buffer composition maintains protein solubility. Additives like non-ionic detergents or arginine can sometimes help. |
| Incorrect pH of buffers. | The pH of the binding and elution buffers is critical for IEX. Ensure the pH is optimized for the pI of your PEGylated protein. The pI may be altered upon PEGylation. |
Problem 3: Broad Peaks and Poor Resolution in RP-HPLC
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase. | Optimize the gradient of the organic solvent (e.g., acetonitrile or isopropanol) and the ion-pairing agent (e.g., TFA). |
| Low column temperature. | Increasing the column temperature can improve peak shape and resolution for large, hydrophobic molecules. |
| Protein aggregation. | The sample may be aggregating on the column. Ensure the sample is fully solubilized before injection and consider adding solubilizing agents to the mobile phase if compatible with the column. |
| Column overloading. | Inject a smaller amount of sample to avoid overloading the column, which can lead to peak broadening. |
Experimental Protocols
General Workflow for PEGylated Protein Purification
This workflow outlines a typical multi-step purification process for a PEGylated protein.
Caption: General workflow for PEGylated protein purification.
Methodology for Size Exclusion Chromatography (SEC)
-
Column: Select a SEC column with a molecular weight fractionation range appropriate for separating the PEGylated protein from the unreacted protein and free PEG.
-
Mobile Phase: Use a buffer that ensures the stability and solubility of the protein, typically a phosphate or Tris-based buffer at neutral pH containing 150 mM NaCl to minimize ionic interactions with the resin.
-
Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm filter to remove any precipitates.
-
Chromatography:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peaks. The PEGylated protein, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted protein.
Methodology for Ion Exchange Chromatography (IEX)
-
Column Selection: Choose a cation or anion exchange column based on the predicted isoelectric point (pI) of the PEGylated protein. PEGylation can alter the pI of the native protein.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the PEGylated protein has a net charge that allows it to bind to the column.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Chromatography:
-
Equilibrate the column with Buffer A until the pH and conductivity are stable.
-
Load the SEC-purified fraction (buffer exchanged into Buffer A) onto the column.
-
Wash the column with Buffer A to remove any unbound molecules.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Monitor the elution at 280 nm.
-
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify those containing the desired PEGylated species.
Data Presentation
Table 1: Comparison of Chromatography Techniques for PEGylated Protein Purification
| Technique | Principle | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Removal of free PEG and unreacted protein | Robust, predictable separation based on size | Low resolution for species with similar sizes |
| Ion Exchange Chromatography (IEX) | Separation by surface charge | Separation of species with different degrees of PEGylation and positional isomers | High capacity, good resolution for low degrees of PEGylation | Effectiveness decreases with increasing PEGylation |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Polishing step, separation of isomers | Orthogonal to IEX and SEC | PEG can interfere with binding, less predictable |
| Reversed-Phase Chromatography (RPC) | Separation by hydrophobicity | High-resolution analysis and purification of isomers | High resolution | Can cause protein denaturation, often requires organic solvents |
Logical Relationships
Troubleshooting Logic for Poor Purification Outcome
This diagram illustrates a logical approach to troubleshooting when the final purified PEGylated protein does not meet the required purity.
Caption: Troubleshooting logic for suboptimal purification results.
References
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEGylated protein separations: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for Cbz-NH-PEG36-C2-acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction conditions for coupling Cbz-NH-PEG36-C2-acid to a primary amine.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction.
Issue 1: Low Coupling Efficiency/Low Yield
If you are experiencing low yields of your desired conjugate, consider the following potential causes and solutions.
-
Suboptimal Activation of the Carboxylic Acid: The carboxylic acid group of this compound needs to be activated to react with the primary amine. Incomplete activation is a common reason for low yields.
-
Steric Hindrance: The PEG chain can cause steric hindrance, making it difficult for the activated acid and the amine to come together.
-
Hydrolysis of Activated Ester: The activated ester intermediate is susceptible to hydrolysis, which will revert it back to the carboxylic acid. This is especially problematic in the presence of water.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the coupling efficiency.
Troubleshooting Steps:
-
Optimize Carboxylic Acid Activation:
-
Choice of Coupling Reagents: Different coupling reagents have varying efficiencies. HATU is often more effective for sterically hindered couplings compared to EDC/NHS.
-
Reagent Stoichiometry: Ensure you are using an appropriate excess of coupling reagents. See Table 1 for recommended starting concentrations.
-
Activation Time: Allow sufficient time for the carboxylic acid to be fully activated before adding your amine.
-
-
Mitigate Steric Hindrance:
-
Choice of Solvent: Use a solvent that promotes a more "extended" conformation of the PEG chain, such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Longer Reaction Times: Allow the reaction to proceed for a longer period (e.g., overnight) to give the molecules more time to react.
-
Increased Temperature: A moderate increase in temperature (e.g., from room temperature to 40°C) can sometimes overcome the energy barrier caused by steric hindrance.
-
-
Minimize Hydrolysis:
-
Anhydrous Conditions: Use anhydrous solvents and dry your reagents thoroughly to minimize water content.
-
Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Experimental Workflow for Optimizing Coupling Conditions
Caption: Workflow for optimizing the coupling of this compound.
Issue 2: Presence of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
-
N-acylurea Formation: This is a common side product when using carbodiimides like EDC, especially if the activated ester is slow to react with the amine.
-
Racemization: If the amine or the C-terminal acid of the PEG linker has a chiral center, racemization can occur under harsh coupling conditions.
-
Dimerization: The activated this compound can potentially react with another molecule of the starting amine, leading to dimerization.
Troubleshooting Steps:
-
Minimize N-acylurea Formation:
-
Use an Additive: Always use an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) with EDC. These additives form a more stable activated ester that is less prone to rearrangement.
-
Alternative Coupling Reagents: Consider using HATU, which is known to suppress side reactions.
-
-
Prevent Racemization:
-
Use Racemization Suppressants: Additives like HOBt can help to minimize racemization.
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
-
-
Avoid Dimerization:
-
Control Stoichiometry: Use a slight excess of the this compound to ensure that the primary amine is the limiting reagent.
-
Slow Addition: Add the activated acid solution slowly to a solution of the amine to maintain a low concentration of the activated species.
-
Logical Flowchart for Troubleshooting Side Products
Caption: Troubleshooting guide for identifying and mitigating side products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the coupling reaction?
A1: For a robust starting point, we recommend the conditions outlined in the tables below.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to limiting reagent) |
| This compound | 1.0 - 1.2 |
| Primary Amine | 1.0 |
| EDC | 1.2 - 1.5 |
| NHS | 1.2 - 1.5 |
| HATU | 1.2 - 1.5 |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0°C to Room Temperature (can be increased to 40°C) |
| Reaction Time | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside the starting materials. The disappearance of the limiting starting material and the appearance of a new spot for the product will indicate the reaction is proceeding.
-
LC-MS: This is the most accurate method. Take small aliquots of the reaction mixture at different time points and analyze them by LC-MS to observe the consumption of reactants and the formation of the desired product mass.
Q3: What is the best way to purify the final conjugate?
A3: The purification method will depend on the properties of your final conjugate.
-
Silica Gel Chromatography: If your product has significantly different polarity compared to the starting materials and byproducts, silica gel chromatography is a good option.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for purifying PEGylated compounds, as it provides high resolution and can separate closely related impurities.
Experimental Protocols
Protocol 1: EDC/NHS Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DMF.
-
Add the activated acid solution to the amine solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and purify the product.
Protocol 2: HATU Coupling
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the primary amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and purify the product.
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues of protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during the PEGylation process?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition significantly impact protein stability. Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can result in unintended cross-linking.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer can sometimes interact with the protein surface, causing conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry, often indicates the formation of insoluble aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]
Troubleshooting Guide: Protein Aggregation Observed
If you are observing significant precipitation or aggregation during your PEGylation reaction, follow this step-by-step troubleshooting guide.
Step 1: Optimize Reaction Conditions
Systematically screen key reaction parameters to identify the optimal conditions for your specific protein.
Table 1: Screening Matrix for PEGylation Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Molar Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 8.0 |
| Temperature | 4°C | Room Temp | Room Temp | 4°C |
Source: Adapted from BenchChem, 2025.[1]
Table 2: Effect of pH on Heat-Induced Aggregation of rhIFNα2b
| pH | Buffer Concentration | Monomer (%) | HMW Aggregates (%) |
| 5 | 10 mM | 65.3 ± 2.1 | 34.7 ± 2.1 |
| 6 | 10 mM | 85.2 ± 1.5 | 14.8 ± 1.5 |
| 7 | 10 mM | 72.4 ± 3.2 | 27.6 ± 3.2 |
| 5 | 55 mM | 68.1 ± 2.5 | 31.9 ± 2.5 |
| 6 | 55 mM | 88.9 ± 1.8 | 11.1 ± 1.8 |
| 7 | 55 mM | 75.8 ± 2.9 | 24.2 ± 2.9 |
| 5 | 100 mM | 70.2 ± 1.9 | 29.8 ± 1.9 |
| 6 | 100 mM | 90.1 ± 1.2 | 9.9 ± 1.2 |
| 7 | 100 mM | 78.3 ± 2.4 | 21.7 ± 2.4 |
Data from incubation at 50°C for 72 hours. Source: Adapted from a study on the effect of solution conditions on heat-induced aggregation of human alpha interferon.
Table 3: Aggregation of G-CSF and PEG-GCSF at Physiological Conditions
| Protein | Incubation Time (hours) | Soluble Monomer (%) | Soluble Aggregates (%) |
| G-CSF | 144 | ~0 | Not Detectable |
| 20kPEG-GCSF | 144 | ~82 | ~18 |
Conditions: 5 mg/mL protein, 100 mM sodium phosphate, pH 6.9, 37°C. Source: Adapted from a study on the modulation of protein aggregation by polyethylene glycol conjugation.[2]
Caption: Troubleshooting workflow for preventing protein aggregation.
Step 2: Incorporate Stabilizing Excipients
If optimizing the reaction conditions is not sufficient, consider adding stabilizing excipients to the reaction buffer.
Table 4: Common Stabilizing Excipients for PEGylation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Source: Adapted from BenchChem, 2025.[1]
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C can slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period of time.[1]
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or a 96-well plate
-
Thermomixer or incubators set at different temperatures (e.g., 4°C and room temperature)
Procedure:
-
Prepare a Screening Matrix: Design a matrix of experiments varying one parameter at a time while keeping others constant, as shown in Table 1.
-
Set up Reactions: In microcentrifuge tubes or a 96-well plate, set up small-scale reactions (e.g., 50-100 µL) according to your screening matrix.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing at the specified temperatures.
-
Analysis: After incubation, analyze the extent of aggregation in each reaction using one of the methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).
-
Identify Optimal Conditions: Based on the analysis, identify the combination of conditions that results in the lowest level of aggregation.
Caption: Experimental workflow for screening PEGylation conditions.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the amount of monomer, dimer, and higher-order aggregates in a PEGylated protein sample.
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and its aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein sample
-
Molecular weight standards for column calibration (optional)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylated protein sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a specific volume of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation using an isocratic flow of the mobile phase. Larger molecules (aggregates) will elute first, followed by the monomeric protein.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The percentage of aggregates can be calculated as the area of the aggregate peaks divided by the total area of all peaks, multiplied by 100.
Protocol 3: Analysis of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in a PEGylated protein sample and detect the presence of aggregates.
Materials and Equipment:
-
DLS instrument
-
Low-volume cuvettes
-
Filtered buffer
-
PEGylated protein sample
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Sample Preparation: Centrifuge your PEGylated protein sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove very large, non-colloidal aggregates. Carefully transfer the supernatant to a clean cuvette.
-
Measurement: Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution. The presence of peaks corresponding to larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample.
Caption: Simplified mechanism of protein aggregation.
References
common side reactions during Cbz deprotection and how to avoid them
Welcome to the troubleshooting and guidance center for the deprotection of the Carboxybenzyl (Cbz or Z) group. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and side reactions encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenolysis reaction is slow or incomplete. What are the common causes and solutions?
A: Sluggish or incomplete hydrogenolysis is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning by various functional groups, especially sulfur-containing compounds (e.g., cysteine, methionine). Even trace amounts of sulfur can deactivate the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. For complex or sensitive substrates, a higher catalyst loading may be necessary.
-
Poor Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. Using a new or more active batch of catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can be beneficial.
-
Inadequate Hydrogen Pressure: While many reactions work well with a hydrogen balloon (atmospheric pressure), some substrates require higher pressure to proceed efficiently.
-
Poor Mass Transfer: Vigorous stirring is essential to ensure proper mixing of the substrate, solvent, catalyst, and hydrogen gas.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the mol% of the Pd/C catalyst.
-
Change Catalyst Type: For sulfur-containing molecules, switch to a more poison-resistant catalyst like Pearlman's catalyst.
-
Increase Hydrogen Pressure: Use a hydrogenation apparatus that allows for pressures greater than 1 atm.
-
Ensure Efficient Stirring: Use a stir bar and stir plate that can maintain a vigorous suspension of the catalyst.
-
Consider Transfer Hydrogenation: This method avoids the use of hydrogen gas and can sometimes be more efficient.[1]
Q2: I'm observing a significant amount of an N-benzylated byproduct. How can I prevent this?
A: The formation of an N-benzyl tertiary amine is a known side reaction that occurs when the hydrogen source is insufficient during catalytic hydrogenolysis.[2] The reaction proceeds through a partially reduced intermediate that can undergo an alternative reaction pathway to yield the N-benzylated product instead of the desired free amine.
Avoidance Strategies:
-
Ensure Sufficient Hydrogen Source: When using H₂ gas, ensure the supply is not depleted. For transfer hydrogenation, use an adequate excess of the hydrogen donor (e.g., ammonium formate, formic acid).[3]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the side reaction.
-
Alternative Deprotection Method: If N-benzylation persists, switching to an acidic cleavage method will completely avoid this specific side product.
Q3: How do I deprotect a Cbz group on a molecule that also contains other reducible groups like alkenes, alkynes, or nitro groups?
A: This is a common chemoselectivity challenge, as standard catalytic hydrogenolysis is highly effective at reducing a wide range of functional groups.[1][4]
Recommended Approaches:
-
Acidic Cleavage: This is often the best alternative. Reagents like HBr in acetic acid or milder Lewis acids can cleave the Cbz group without affecting reducible functionalities.[1][2] However, you must confirm that your molecule does not contain other acid-sensitive groups.
-
Nucleophilic Displacement: A newer method involves using a nucleophilic thiol to cleave the Cbz group via an Sₙ2 attack on the benzylic carbon.[4] This approach is compatible with reducible groups and was successfully used in the synthesis of Adagrasib, which contains an aryl chloride and a nitrile.[4]
-
Selective Catalytic Hydrogenation: In some specific cases, it's possible to achieve selectivity. For instance, additives like ammonia or pyridine can inhibit the hydrogenolysis of O-benzyl ethers while allowing for the smooth deprotection of Cbz groups.[5][6] This requires careful optimization for each specific substrate.
Q4: My compound is sensitive to strong acids. What are the best methods for Cbz deprotection?
A: When acid-labile protecting groups (like Boc, Trityl) or sensitive moieties are present, the standard HBr/AcOH cocktail is unsuitable.[7][8]
Mild Deprotection Strategies:
-
Catalytic Hydrogenolysis: This is the mildest and most common method, occurring at neutral pH.[8] It is the preferred choice if the molecule does not contain reducible groups or catalyst poisons.
-
Mild Acidic Conditions: Certain Lewis acids in specific solvents offer a milder alternative to strong Brønsted acids. A notable example is Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively deprotect Cbz groups even in the presence of O- and N-benzyl groups.[1][5]
-
Catalytic Transfer Hydrogenation: Using hydrogen donors like triethylsilane or formic acid with a Pd/C catalyst is another mild, neutral pH method that avoids the hazards of hydrogen gas.[3][6]
Data Summary
Table 1: Comparison of Common Cbz Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Common Side Reactions & Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1] | Incompatible with reducible groups (alkenes, alkynes, nitro, aryl halides); catalyst poisoning by sulfur; requires H₂ gas handling.[1][4] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or Et₃SiH; Pd/C | Avoids handling H₂ gas, generally mild conditions.[1][3] | Can also reduce other functional groups; may require heating.[9] |
| Strong Acid Cleavage | 33% HBr in Acetic Acid | Effective for substrates that cannot undergo hydrogenation; fast. | Harsh conditions can cleave other acid-labile groups (Boc, t-Bu esters); formation of benzyl bromide byproduct.[1][8] |
| Lewis Acid Cleavage | AlCl₃ in HFIP or TMSI in CH₂Cl₂ | Milder than HBr/AcOH; can offer better selectivity.[5] | Requires stoichiometric reagents; benzyl iodide from TMSI is a potent alkylating agent.[4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA | Excellent for substrates with sensitive reducible groups.[4][5] | Requires specific reagents and conditions; may not be as broadly applicable. |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). The concentration is typically in the range of 0.05-0.2 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). A typical loading is 5-10 mol% relative to the substrate.
-
Hydrogenation Setup: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen, typically by using a hydrogen-filled balloon or by connecting the vessel to a hydrogenation apparatus set to the desired pressure (1-4 atm).
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial for ensuring efficient contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the starting material is fully consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and concentrate them under reduced pressure to yield the crude deprotected amine. Further purification can be achieved by chromatography, crystallization, or extraction as needed.
Protocol 2: Cbz Deprotection via Acidic Cleavage with HBr/AcOH
Safety Note: Handle HBr in acetic acid in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: Place the Cbz-protected compound (1.0 equiv) in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% (w/w) hydrogen bromide in glacial acetic acid. A typical volume is 5-10 mL per gram of substrate.
-
Reaction: Stir the solution at room temperature. The reaction is often rapid, and effervescence (CO₂ evolution) may be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 30-90 minutes.
-
Work-up: Once the reaction is complete, dilute the mixture with a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry it under vacuum. The free amine can be obtained by neutralizing the salt with a suitable base during an aqueous work-up.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low yield in PROTAC synthesis with PEG linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis involving PEG linkers?
Low yields in PEGylated PROTAC synthesis can stem from several factors throughout the multi-step process. The primary culprits often include inefficient amide coupling reactions, undesired side reactions, and challenges during purification. Key areas to investigate are the integrity of starting materials, the choice of coupling reagents and solvents, and the purification method's suitability for highly polar molecules.[1]
Q2: How does the length of the PEG linker affect the synthesis yield and the final PROTAC's efficacy?
The length of the PEG linker is a critical parameter that influences both the synthesis and the biological activity of the PROTAC. While systematic studies directly correlating PEG linker length to synthetic yield are not extensively documented in single reports, the general consensus is that the linker's length and flexibility can impact reaction kinetics. Excessively long or short linkers might lead to steric hindrance or unfavorable conformations, potentially affecting reaction efficiency.
From a biological perspective, linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3] An optimal linker length is required to correctly orient the two proteins for efficient ubiquitination and subsequent degradation.[2][3]
Q3: Can the choice of E3 ligase ligand affect the synthesis of the PROTAC?
Yes, the choice of the E3 ligase ligand can influence the synthetic strategy and potentially the overall yield. Different E3 ligase ligands (e.g., derivatives of thalidomide for Cereblon, or VHL ligands) have different functional groups and reactivity, which may necessitate adjustments to the coupling strategy and reaction conditions.
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Step
Amide bond formation is a cornerstone of PROTAC synthesis, connecting the PEG linker to the warhead and the E3 ligase ligand. Low efficiency in this step is a frequent cause of poor overall yield.
Possible Causes & Solutions:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical. Standard reagents like HATU and HBTU are commonly used, but their effectiveness can vary depending on the specific substrates.
-
Poor Solvent Choice: The reaction solvent can significantly impact the solubility of reactants and the reaction rate.
-
Presence of Trifluoroacetic Acid (TFA) Salts: Amine starting materials are often supplied as TFA salts, which can inhibit the coupling reaction.
-
Solution: Add a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize the TFA salt before adding the coupling reagent.
-
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Base | Typical Solvent | Reported Yield Range (%) | Reference(s) |
| HATU | DIPEA | DMF, NMP | 40-87% | [7][8] |
| HBTU | DIPEA | DMF | Moderate | [9] |
| COMU | DIPEA | DMF | High | [4][10] |
| EDC/HOBt | N/A | DMF, DCM | Variable | [11] |
Note: Yields are highly substrate-dependent and the values presented are representative ranges found in the literature for PROTAC and peptide synthesis.
Data Presentation: Impact of Solvent on a Model Amide Coupling Reaction
| Solvent | Reagent Solubility | Product Yield (%) | Reference |
| DCM | Marginally Soluble | 86.5 | [6] |
| EtOAc | Marginally Soluble | 73.0 (crystals) + 11.5 (mother liquor) | [6] |
| DMF | Fully Soluble | 36.5 | [6] |
| DMSO | Fully Soluble | 26.5 | [6] |
This data is from a model reaction and illustrates the potential impact of solvent choice on yield.[6]
Issue 2: Presence of Significant Side Products
The appearance of multiple peaks in the LC-MS analysis of the crude reaction mixture indicates the formation of side products, which can complicate purification and lower the yield of the desired PROTAC.
Possible Cause & Solution:
-
Disulfide Bond Formation: If your PEG linker contains a thiol (-SH) group, it can be prone to oxidation, leading to the formation of disulfide-linked dimers. This "capped" intermediate is unreactive in subsequent steps.
-
Solution:
-
Protection: Protect the thiol group with a suitable protecting group (e.g., a trityl group) before the amide coupling reaction. The protecting group can be removed under mild acidic conditions before the final coupling step.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1]
-
Reducing Agents: The addition of a mild reducing agent like TCEP can help prevent oxidation.[1]
-
-
Issue 3: Low Isolated Yield After Purification
Even if the reaction appears complete by LC-MS, the final isolated yield can be disappointingly low. This often points to challenges during the purification process.
Possible Cause & Solution:
-
High Polarity of PEGylated PROTACs: PEG linkers significantly increase the polarity of the PROTAC molecule. These highly polar compounds can adhere strongly to normal-phase silica gel, leading to smearing, poor separation, and low recovery during column chromatography.[1]
-
Solution: Utilize reverse-phase preparative HPLC (RP-HPLC) for purification. This technique is well-suited for polar molecules and is a standard method for purifying PROTACs. A C18 or C8 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) typically provides good separation.[1][12][13]
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP under an Argon atmosphere.
-
Add the amine-functionalized PEG linker (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF.
-
Add the coupling reagent solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.[1]
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in positive ion mode and monitor for the expected mass-to-charge ratios (m/z) of the starting materials, intermediates, and the final PROTAC product.[14][15]
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column: C18, C8, or C4 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: a. Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the mobile phase. b. Inject the sample onto the equilibrated column. c. Elute the PROTAC using a linear gradient of Mobile Phase B. d. Collect fractions and analyze them by LC-MS to identify those containing the pure product. e. Combine the pure fractions and lyophilize to obtain the final product.[12][13]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
References
- 1. waters.com [waters.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. bachem.com [bachem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
analytical methods to confirm successful conjugation of Cbz-NH-PEG36-C2-acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods to confirm the successful conjugation of Cbz-NH-PEG36-C2-acid and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the successful conjugation of this compound to my molecule of interest (e.g., a protein, peptide, or small molecule)?
A1: The most common and effective analytical techniques for confirming successful conjugation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used to detect characteristic peaks of the Cbz group, the PEG linker, and the conjugated molecule, and to observe shifts in peaks upon successful conjugation.[1][2]
-
Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-TOF MS are crucial for determining the molecular weight of the conjugate, thereby confirming the addition of the this compound moiety.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC), is used to separate the conjugate from unreacted starting materials and byproducts, allowing for purity assessment and quantification.[6][7][]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the functional groups present in the conjugate, such as the amide bond formed during conjugation and the ether linkages of the PEG chain.[9][10]
Q2: How can I use ¹H NMR to verify the conjugation?
A2: In ¹H NMR spectroscopy, you should look for the appearance of new signals or shifts in existing signals corresponding to the protons of the this compound linker in the spectrum of your conjugated product. Specifically, you would expect to see:
-
Characteristic aromatic proton signals from the Cbz (carbobenzyloxy) group.
-
A large, broad signal around 3.6 ppm corresponding to the repeating ethylene glycol units (-OCH₂CH₂-) of the PEG chain.[11]
-
Signals from the C2-acid portion of the linker.
-
A downfield shift of the proton signal adjacent to the newly formed amide bond upon successful conjugation.[12]
By comparing the ¹H NMR spectrum of your starting materials with that of the purified product, the presence of these new peaks confirms the incorporation of the linker.
Q3: What information does Mass Spectrometry provide about my conjugate?
A3: Mass spectrometry is a powerful tool for confirming conjugation by providing the molecular weight of the resulting product. An increase in mass corresponding to the molecular weight of the this compound linker (minus the mass of water lost during amide bond formation) is a clear indication of successful conjugation.[3][4] High-resolution mass spectrometry can also help in identifying the degree of PEGylation if multiple conjugations are possible.
Q4: Can HPLC alone confirm successful conjugation?
A4: While HPLC is excellent for separating the reaction mixture and assessing purity, it does not directly confirm the identity of the product.[7][] A successful conjugation will result in a new peak with a different retention time from the starting materials. However, to confirm that this new peak is indeed the desired conjugate, it is best to couple the HPLC system with a mass spectrometer (LC-MS).[6][7]
Q5: What is the role of FTIR in confirming conjugation?
A5: FTIR is useful for identifying the presence of specific functional groups. Upon successful amide bond formation between the C2-acid of the linker and an amine on your molecule, you can expect to see the appearance of a characteristic amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹). Additionally, the strong C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹) will be prominent in the spectrum of the conjugate.[9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of your conjugation reaction.
Problem 1: No new product peak is observed in the HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Failed Conjugation Reaction | - Verify the pH of the reaction buffer; optimal pH for NHS ester reactions is typically 7.2-8.5.[13] - Ensure the absence of competing nucleophiles like Tris or glycine in your reaction buffer.[13] - Confirm the activity of your starting materials. |
| Inappropriate HPLC Method | - Adjust the gradient and mobile phase composition. PEGylated molecules can have different retention behaviors. - Try a different column (e.g., C4, C8, or C18 for RP-HPLC). |
| Product Precipitation | - Check the solubility of your conjugate in the mobile phase. The PEG linker should enhance aqueous solubility, but the overall conjugate may have different properties.[] |
Problem 2: The mass spectrum shows a complex mixture of products or only starting materials.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time or the molar excess of the this compound. - Optimize the reaction temperature. |
| Polydispersity of PEG | - While this compound implies a discrete PEG length, ensure your starting material is monodisperse. Polydisperse PEG linkers will result in a distribution of masses.[3][6] |
| Multiple Conjugation Sites | - If your target molecule has multiple reaction sites, you may see a distribution of products with different numbers of attached linkers. Consider using a protecting group strategy if site-specific conjugation is required. |
| Poor Ionization | - Optimize the mass spectrometer settings (e.g., source temperature, voltages). - For large conjugates, consider using a different ionization technique (e.g., MALDI instead of ESI). |
Problem 3: ¹H NMR spectrum is difficult to interpret due to broad peaks.
| Potential Cause | Troubleshooting Steps |
| Large Molecular Weight of Conjugate | - This is a common issue with large molecules and polymers, leading to line broadening.[1] - Increase the number of scans to improve the signal-to-noise ratio. |
| Sample Aggregation | - Ensure your sample is fully dissolved in the NMR solvent. - Try acquiring the spectrum at an elevated temperature to reduce aggregation. |
| Paramagnetic Impurities | - Purify your sample thoroughly to remove any paramagnetic metal ions. |
Experimental Protocols
1. General Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift referencing.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and identify the characteristic peaks for the Cbz group, PEG chain, and your molecule of interest. Compare the spectrum to those of the starting materials to confirm the presence of all components in the conjugate and to identify any peak shifts.[12]
2. General Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of your reaction mixture or purified product in a suitable solvent (e.g., water/acetonitrile).
-
HPLC Separation:
-
Column: Use a C18 or C4 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for your expected conjugate mass.
-
-
Data Analysis: Analyze the chromatogram to identify the peak corresponding to your conjugate. Examine the mass spectrum of this peak to confirm the molecular weight.
3. General Protocol for FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet of your solid sample or cast a thin film on a salt plate from a solution.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amide bond (approx. 1650 cm⁻¹ and 1550 cm⁻¹) and the C-O-C stretch of the PEG chain (approx. 1100 cm⁻¹).[9]
Visualizations
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
The Long and Short of It: Comparing Cbz-NH-PEG36-C2-acid with Shorter PEG Linkers in PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of the long-chain Cbz-NH-PEG36-C2-acid linker and its shorter PEG counterparts, offering insights into how linker length impacts PROTAC performance.
The linker is not merely a passive spacer; it plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1] The length and flexibility of the PEG linker directly influence the efficacy of this process, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2]
Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Overview
While direct, head-to-head comparative data for this compound against a comprehensive set of shorter PEG linkers for a single target is not extensively published, we can synthesize findings from multiple studies to understand the general trends. The following table summarizes representative data from studies on Bromodomain and Extra-Terminal (BET) protein degraders, which often utilize PEG linkers.
It is crucial to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions. However, the collective data provides valuable insights into the structure-activity relationship of PEG linker length.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[2] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency in some contexts.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[3] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[2] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 | Longer PEG linkers can restore high degradation potency.[3] |
| ≥ 4 | BTK | Ramos | 0.001 - 0.04 | N/A | Longer linkers were potent, though they lacked positive cooperativity in ternary complex formation.[3] |
| 12-29 atoms (Alkyl/Ether) | TBK1 | N/A | Submicromolar | 76-96 | A minimum linker length was required for activity, with potency decreasing at the longest length tested.[3] |
| 16 atoms (PEG) | ERα | N/A | More Potent | N/A | A 16-atom PEG linker showed stronger ERα degradation compared to a 12-atom linker.[][5] |
Observations and Considerations for this compound:
The this compound provides a very long and flexible linker. Based on the trends observed:
-
Potential for Enhanced Efficacy: For certain target proteins and E3 ligases, a long linker like PEG36 may be necessary to span the distance required for productive ternary complex formation, potentially leading to very low DC50 values.[1] This is particularly relevant for targets with deep binding pockets or less accessible E3 ligase surfaces.[1]
-
Increased Flexibility: The flexibility of a long PEG chain can allow the PROTAC to adopt multiple conformations, which may be advantageous for optimizing the protein-protein interactions within the ternary complex.[6]
-
Risk of Reduced Potency: Conversely, excessively long linkers can introduce a significant entropic penalty upon binding, which can decrease the stability of the ternary complex and lead to reduced potency.[3] There is an optimal linker length that must be empirically determined for each PROTAC system.[]
-
The "Hook Effect": PROTACs with longer, more flexible linkers may be more prone to the "hook effect," where efficacy decreases at higher concentrations due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase).[6]
-
Physicochemical Properties: Longer PEG chains increase the hydrophilicity and molecular weight of the PROTAC, which can impact cell permeability and bioavailability.[][7] While PEGylation can improve solubility, it may hinder passive diffusion across cell membranes.[6][7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are standard protocols for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.[6][8]
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).[6]
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[8]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to new tubes.[8]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to calculate DC50 and Dmax values.
Protocol 2: Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[9]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) and a vehicle control for a shorter time period (e.g., 1-4 hours). It is also recommended to include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing deubiquitinase inhibitors (DUBs) to preserve the ubiquitinated state of the target protein.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes indicates poly-ubiquitination of the target protein.[9] The membrane can then be stripped and re-probed for the target protein to confirm successful immunoprecipitation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
PEGylated Linkers Outshine Alkyl Counterparts in Antibody-Drug Conjugate Stability
For Immediate Release
A comprehensive analysis of linker technology in Antibody-Drug Conjugates (ADCs) reveals that hydrophilic linkers, specifically those incorporating polyethylene glycol (PEG) chains like Cbz-NH-PEG36-C2-acid, offer superior stability and performance compared to traditional alkyl linkers. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, supported by experimental data, to inform the rational design of next-generation ADCs with an improved therapeutic window.
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an ADC's efficacy and safety profile. Premature drug release in systemic circulation can lead to off-target toxicity, while a linker that is too stable may hinder the payload's release at the tumor site. This comparison focuses on the hydrophilic this compound linker and a representative hydrophobic alkyl linker, maleimidocaproyl (MC), to highlight the impact of linker chemistry on ADC performance.
Enhanced Physicochemical Properties with PEGylation
The incorporation of a long-chain PEG linker, such as in this compound, significantly enhances the hydrophilicity of the ADC. This increased water solubility is crucial for preventing aggregation, a common challenge with ADCs carrying hydrophobic payloads.[1] Hydrophilic linkers create a hydration shell around the ADC, which improves its solubility and reduces the propensity for molecules to clump together.[1] This leads to more homogenous and stable ADC formulations. In contrast, hydrophobic alkyl linkers can contribute to aggregation, potentially compromising the efficacy and inducing immunogenicity of the therapeutic.
Superior Stability in Systemic Circulation
The stability of an ADC in plasma is paramount to ensure the payload is delivered to the target tumor cells before being released. Studies have consistently shown that ADCs with hydrophilic PEG linkers exhibit greater stability in plasma compared to their hydrophobic counterparts. This is attributed to the shielding effect of the PEG chain, which can protect the linker and the payload from enzymatic degradation and premature clearance by the reticuloendothelial system.[1] This leads to a longer circulation half-life and increased accumulation of the ADC in the tumor.[1]
Comparative Performance Data
While direct head-to-head studies are limited, data from various sources allow for a comparative assessment of ADCs utilizing these different linker technologies.
| Parameter | ADC with this compound Linker (Representative Data) | ADC with Maleimidocaproyl (MC) Linker (Representative Data) |
| Drug-to-Antibody Ratio (DAR) | Achievable DAR of 8 with low aggregation | Typically limited to DAR 4 to avoid aggregation |
| Aggregation (Size Exclusion Chromatography) | < 5% aggregate after 15 days at 37°C[2] | Significant aggregation can be observed, especially at higher DARs |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | > 90% in human plasma | Can show significant deconjugation over 7 days |
Note: The data presented is representative and compiled from various studies to illustrate the general performance differences. Direct comparative studies may yield different specific values.
Experimental Methodologies
To ensure accurate and reproducible assessment of ADC stability, standardized experimental protocols are essential.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of drug-loaded species in an ADC preparation. The principle of HIC is based on the separation of molecules according to their hydrophobicity.
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Sample Injection: The ADC sample is injected onto the column.
-
Gradient Elution: A decreasing salt gradient is applied using a second mobile phase with a lower salt concentration and containing an organic modifier (e.g., 25 mM sodium phosphate, pH 7.0 with 20% isopropanol).
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated. The weighted average DAR is calculated based on the area of each peak.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: The amount of intact ADC in each aliquot is quantified using methods such as:
-
LC-MS: Liquid chromatography-mass spectrometry can be used to measure the mass of the intact ADC and identify any degradation products.
-
ELISA: An enzyme-linked immunosorbent assay can be designed to capture the antibody and detect the payload, thereby quantifying the amount of conjugated ADC.
-
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the amount at time zero.
Assessment of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Protocol:
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å) is equilibrated with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Sample Injection: The ADC sample is injected onto the column.
-
Isocratic Elution: The sample is eluted with the mobile phase at a constant flow rate.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to aggregates, monomers, and fragments are integrated to determine the percentage of each species in the sample.
Visualizing the Impact of Linker Choice
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
The strategic selection of a linker is a cornerstone of modern ADC development. The evidence strongly suggests that hydrophilic PEG linkers, such as this compound, offer significant advantages over hydrophobic alkyl linkers in terms of improving ADC stability, reducing aggregation, and enhancing pharmacokinetic properties. These benefits contribute to a wider therapeutic window, paving the way for the development of safer and more effective cancer therapies. Researchers and drug developers are encouraged to consider the incorporation of hydrophilic linkers in their ADC design to overcome the challenges associated with hydrophobic payloads and to unlock the full therapeutic potential of these targeted therapies.
References
A Comparative Guide to Analytical Techniques for Characterizing Cbz-NH-PEG36-C2-acid Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional polyethylene glycol (PEG) linkers, such as Cbz-NH-PEG36-C2-acid, is a critical parameter that directly impacts the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Ensuring high purity is essential for consistent manufacturing, reliable in-vitro and in-vivo studies, and ultimately, for therapeutic applications. This guide provides a comparative overview of key analytical techniques for characterizing the purity of this compound, supported by experimental considerations.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity attribute being investigated, such as the presence of oligomeric impurities, byproducts from synthesis, or the degradation products. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment, quantification of impurities, identification of related substances. | High resolution, quantitative, well-established. | PEG compounds lack strong UV chromophores, requiring specialized detectors like ELSD, CAD, or MS. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Determination of molecular weight distribution and detection of high or low molecular weight impurities. | Useful for analyzing polydispersity. | Lower resolution for separating oligomers of similar size. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of impurities and byproducts, structural elucidation. | High sensitivity and specificity. | Polydispersity of PEG can complicate spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation, identification and quantification of functional groups, assessment of end-group integrity, and purity determination.[1][2][3] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex for large molecules. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Purity Determination by RP-HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the quantitative analysis of this compound and its non-UV active impurities.
-
Instrumentation: HPLC system equipped with a CAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Electrospray Ionization Time-of-Flight (ESI-TOF) MS is a powerful technique for confirming the molecular weight of the main component and identifying impurities.
-
Instrumentation: ESI-TOF Mass Spectrometer.
-
Sample Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Sample Preparation: Prepare a solution of the sample in 50:50 Acetonitrile:Water with 0.1% formic acid at a concentration of 0.1 mg/mL.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Analysis: The resulting spectrum will show a distribution of multiply charged ions, which can be deconvoluted to determine the molecular weight.
Structural Verification and Purity by ¹H NMR Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the identity of the compound and assess its purity by integrating the signals corresponding to the Cbz group, the PEG backbone, and the C2-acid terminus.[1][2][3][4][5]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
-
Data Analysis:
-
Identify the characteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic protons of the Cbz group (~5.1 ppm), the PEG backbone protons (~3.6 ppm), and the protons of the C2-acid moiety.
-
Purity can be estimated by comparing the integration of the characteristic peaks to those of any observed impurities.
-
Visualizing the Analytical Workflow
A logical workflow is essential for a comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, starting from sample reception to the final purity report.
Caption: Workflow for Purity Analysis of this compound.
This comprehensive approach, combining chromatographic and spectroscopic techniques, provides a robust assessment of the purity of this compound, ensuring its quality and suitability for downstream applications in research and drug development.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Cbz-NH-PEG36-C2-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methods for the characterization of Cbz-NH-PEG36-C2-acid, a polyethylene glycol (PEG) linker commonly used in the development of bioconjugates and targeted therapeutics. While specific experimental data for this exact compound is not publicly available, this document outlines established protocols and expected outcomes based on the analysis of structurally similar PEGylated molecules. We also present alternative analytical techniques for a comprehensive characterization.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of PEGylated compounds, offering precise molecular weight determination and structural information. The inherent polydispersity of PEG chains presents a unique analytical challenge, often resulting in complex spectra.[1][2] However, techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely employed for their characterization.[3][4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is particularly well-suited for analyzing PEGylated molecules, often in-line with liquid chromatography (LC) for separation prior to detection.[5] A common challenge with ESI-MS of PEG compounds is the formation of multiple charged species, which can complicate spectral interpretation.[2] To mitigate this, a post-column addition of a charge-reducing agent, such as triethylamine (TEA), is often employed to simplify the mass spectrum by reducing the charge states of the ions.[6]
Table 1: Representative LC-MS Parameters for the Analysis of a Cbz-NH-PEG-Acid Conjugate
| Parameter | Value | Reference |
| LC System | Agilent 1260 Infinity or equivalent | [6] |
| Column | C18 reversed-phase, 2.1 x 150 mm, 1.7 µm | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Gradient | 5-95% B over 15 minutes | [7] |
| Flow Rate | 0.3 mL/min | [7] |
| Column Temp. | 40 °C | [7] |
| MS System | Agilent 6520 Q-TOF or equivalent | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Capillary Voltage | 3500 V | [6] |
| Fragmentor | 175 V | [6] |
| Gas Temp. | 325 °C | [6] |
| Drying Gas | 10 L/min | [6] |
| Nebulizer | 35 psig | [6] |
| Mass Range | m/z 300-3000 | [7] |
| Post-Column | 10 µL/min Triethylamine (TEA) in isopropanol | [6] |
Expected Data: The resulting mass spectrum for this compound would be expected to show a distribution of peaks, each differing by the mass of a single ethylene glycol unit (44.03 Da). Deconvolution of this spectrum would yield the average molecular weight of the conjugate.[6]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is another powerful technique for analyzing PEGylated molecules, particularly for determining the overall molecular weight distribution.[1][3] This method typically produces singly charged ions, leading to simpler spectra compared to ESI-MS.[2]
Table 2: Representative MALDI-TOF MS Parameters for the Analysis of a Cbz-NH-PEG-Acid Conjugate
| Parameter | Value | Reference |
| Instrument | Bruker ultrafleXtreme or equivalent | [8] |
| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) | [1] |
| Cationizing Agent | Sodium Chloride (NaCl) | [1] |
| Sample Prep | 10:1:1 ratio of Matrix:NaCl:Sample | [8] |
| Ionization Mode | Positive Reflector | [8] |
| Laser Power | ~60% (just above threshold) | [8] |
Expected Data: The MALDI-TOF mass spectrum of this compound would display a characteristic bell-shaped curve representing the distribution of PEG oligomers. The peak of this curve corresponds to the most abundant species, and the average molecular weight can be calculated from the distribution.[8]
Alternative Analytical Techniques
While mass spectrometry is a primary tool, other techniques can provide complementary information for a comprehensive characterization of this compound conjugates.
High-Performance Liquid Chromatography (HPLC) with Non-Specific Detectors
Since the this compound lacks a strong chromophore for UV detection, alternative detectors are necessary for HPLC analysis.
-
Refractive Index Detector (RID): RID is sensitive to changes in the refractive index of the eluent and can be used to detect and quantify PEG compounds. However, it is not compatible with gradient elution.[][10]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a more sensitive alternative to RID and is compatible with gradient elution, making it well-suited for separating PEG oligomers.[11][12]
-
Charged Aerosol Detector (CAD): CAD provides a near-universal response for non-volatile analytes and is also compatible with gradient elution, offering high sensitivity for PEG analysis.
Table 3: Comparison of HPLC Detection Methods for this compound
| Technique | Advantages | Disadvantages |
| HPLC-RID | Simple, universal for non-absorbing compounds.[] | Not compatible with gradient elution, lower sensitivity.[10] |
| HPLC-ELSD | Compatible with gradient elution, good sensitivity.[11][12] | Non-linear response can complicate quantification. |
| HPLC-CAD | Compatible with gradient elution, high sensitivity, near-universal response. | Requires volatile mobile phases. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the Cbz protecting group, the PEG chain, and the terminal carboxylic acid.[13][14] The integration of specific proton signals can also be used to estimate the average number of ethylene glycol units.[13]
Expected ¹H NMR Chemical Shifts:
-
Cbz group: Aromatic protons around 7.3-7.4 ppm and the benzylic CH₂ at approximately 5.1 ppm.[15]
-
PEG chain: A prominent signal for the repeating -CH₂CH₂O- units around 3.6 ppm.[13]
-
Amide NH: A broad signal typically between 6.0 and 8.0 ppm.[16]
Experimental Protocols
Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[17][18]
Protocol for LC-MS Analysis:
-
Dissolve the this compound conjugate in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject an appropriate volume (e.g., 1-5 µL) onto the LC system.
Protocol for MALDI-TOF MS Analysis:
-
Prepare a 10 mg/mL solution of the CHCA matrix in 50% acetonitrile/0.1% trifluoroacetic acid.[8]
-
Prepare a 2 mg/mL solution of NaCl in 50% acetonitrile/0.1% trifluoroacetic acid.[8]
-
Dissolve the this compound conjugate in 50% acetonitrile/0.1% trifluoroacetic acid to a concentration of 1 mg/mL.[8]
-
Mix the matrix, NaCl solution, and sample solution in a 10:1:1 ratio.[8]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely before analysis.[8]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the mass spectrometry analysis of a this compound conjugate.
Caption: General workflow for the mass spectrometry analysis of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. enovatia.com [enovatia.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Stability of Cbz-NH-PEG36-C2-acid Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The stability of this linker in biological systems directly impacts the efficacy, safety, and pharmacokinetic profile of the entire construct. This guide provides a comparative assessment of the in vitro and in vivo stability of the non-cleavable Cbz-NH-PEG36-C2-acid linker, alongside common alternatives, supported by experimental data and detailed methodologies.
The this compound linker belongs to the category of non-cleavable linkers, which are designed to remain intact in systemic circulation and release the payload only after the degradation of the carrier protein within the target cell. The carboxybenzyl (Cbz) protected amine group offers stability under mild acidic and basic conditions, while the long polyethylene glycol (PEG) chain enhances solubility and is intended to improve pharmacokinetic properties.
Comparative Analysis of Linker Stability
For the purpose of this guide, we will use data from a closely related Amino-PEG6-C2-MMAD linker as a proxy for the this compound linker, acknowledging that the longer PEG chain in the latter may influence its properties.
In Vitro Plasma Stability
The in vitro stability of a linker is a key indicator of its performance in vivo. This is typically assessed by incubating the linker-drug conjugate in plasma from different species (e.g., human, mouse) and monitoring the amount of intact conjugate over time.
| Linker Type | Linker Example | Species | Incubation Time | % Intact Conjugate | Reference |
| Non-Cleavable (Proxy) | Amino-PEG6-C2-MMAD | Mouse | 4.5 days | Stable (site-dependent) | [1] |
| Non-Cleavable | Thioether (SMCC) | Human | 72 hours | ~20-80% (site-dependent) | [2] |
| Cleavable | Val-Cit Dipeptide | Human | 28 days | No significant degradation | [3] |
| Cleavable | Val-Cit Dipeptide | Mouse | 14 days | <5% (cleavage observed) | [3] |
Note: The stability of the Amino-PEG6-C2-MMAD linker was found to be dependent on the conjugation site on the antibody, with most sites showing high stability.
In Vivo Stability & Pharmacokinetics
In vivo stability is the ultimate test of a linker's suitability. It is evaluated by administering the conjugate to animal models and analyzing its pharmacokinetic profile, including the half-life of the intact conjugate.
| Linker Type | Linker Example | Animal Model | Half-life of Intact ADC | Reference |
| Non-Cleavable | Thioether (SMCC) | Rat | ADC clearance slightly faster than total antibody | [4] |
| Cleavable | Val-Cit Dipeptide | Mouse | ~144 hours (6.0 days) | [5][6] |
| Cleavable | Val-Cit Dipeptide | Cynomolgus Monkey | ~230 hours (9.6 days) | [5][6] |
Experimental Protocols
Accurate assessment of linker stability relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker cleavage from the conjugate in plasma.
Methodology:
-
Incubation: The antibody-drug conjugate (ADC) or PROTAC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 1 mg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing:
-
For ADCs, the intact ADC can be purified from the plasma using affinity chromatography (e.g., Protein A).
-
For smaller molecules like PROTACs, protein precipitation followed by centrifugation is typically used to separate the compound from plasma proteins.
-
-
Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for quantitative analysis. It can be used to measure the concentration of the intact conjugate, free payload, and any metabolites. For ADCs, this may involve analyzing the light chain of the antibody to observe changes in mass corresponding to linker-payload loss.
-
ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA can be used to quantify the amount of intact, drug-conjugated antibody remaining at each time point.
-
-
Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) of the linker in plasma can then be determined.
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of the conjugate in a living organism.
Methodology:
-
Animal Model: An appropriate animal model (e.g., mice, rats, non-human primates) is selected.
-
Administration: The conjugate is administered intravenously (IV) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 96h, and weekly).
-
Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.
-
Analysis:
-
Total Antibody Measurement (for ADCs): An ELISA is used to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Intact Conjugate Measurement: LC-MS or a specific ELISA that detects the conjugated drug is used to measure the concentration of the intact ADC.
-
Free Payload Measurement: LC-MS/MS is used to quantify the concentration of the released payload in the plasma.
-
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and the half-life of both the total antibody and the intact conjugate. A longer half-life for the intact conjugate compared to the total antibody indicates higher linker stability.
Visualizing Experimental Workflows
To further clarify the processes involved in assessing linker stability, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
The stability of the linker is a paramount consideration in the development of ADCs and PROTACs. Non-cleavable linkers like this compound are designed for high stability in circulation, which can lead to an improved safety profile by minimizing premature drug release. The available data on a structurally similar Amino-PEG6-C2-MMAD linker suggests that such non-cleavable PEGylated linkers are indeed stable in plasma. However, it is crucial to empirically determine the stability of the specific this compound linker through rigorous in vitro and in vivo studies as outlined in this guide. The choice between a non-cleavable linker and a cleavable alternative will ultimately depend on the specific therapeutic strategy, the nature of the target, and the desired balance between efficacy and safety.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of Long-Chain PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. Among the various linker types, long-chain polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of successful PROTACs, offering significant advantages in optimizing their pharmacological properties. This guide provides an objective comparison of PROTACs utilizing long-chain PEG linkers, supported by experimental data, detailed protocols, and visual diagrams to inform rational drug design.
The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy.[1][2] The length and composition of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[2] Long-chain PEG linkers, in particular, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[3] These properties can enhance the solubility of often large and hydrophobic PROTAC molecules, improve cell permeability, and provide the necessary length and conformational flexibility to facilitate productive ternary complex formation.[4][5]
Comparative Efficacy of PROTACs with Long-Chain PEG Linkers
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic variation of PEG linker length is a common and effective strategy to identify the most potent PROTAC candidate. Below is a comparative summary of successful PROTACs that leverage long-chain PEG linkers.
| PROTAC Name/Series | Target Protein | E3 Ligase | Linker Characteristics | Key Performance Metrics (Cell Line) | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | Contains a PEG motif within a more complex, rigidified linker structure including piperidine and piperazine units.[6] | DC50 < 1 nM in all cell lines tested.[7] | [6][7] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Cereblon (CRBN) | Contains a PEG-like ether chain within a piperazine-based linker.[8] | DC50 ≈ 2 nM in ER-positive breast cancer cell lines.[8][9] | [8][9] |
| BTK Degrader Series | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Varied PEG linker lengths (≥ 4 PEG units). | Potent degradation with DC50 values < 10 nM for longer linkers (e.g., PEG6). Shorter linkers showed impaired activity.[10] | [10] |
| TBK1 Degrader Series | TANK-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | Varied linker lengths (alkyl/ether chains) from 7 to 29 atoms. | Optimal degradation with a 21-atom linker (DC50 = 3 nM, Dmax = 96% ). Linkers shorter than 12 atoms were inactive.[1] | [1] |
| BRD4 Degrader Series | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | Varied PEG linker lengths (0, 1, 2, 4, 5 PEG units). | Non-linear relationship; potent degradation with 0 and 4-5 PEG units (DC50 < 0.5 µM ), while 1-2 PEG units were less effective (DC50 > 5 µM ).[1] | [1] |
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to visualize their mechanism of action and the experimental procedures used for their characterization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
comparison of different protecting groups for amine functionalization in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise modification of amine groups on biomolecules is a cornerstone of creating sophisticated therapeutics, diagnostics, and research tools. The transient masking of these nucleophilic amine functionalities with protecting groups is a critical strategy to ensure site-specific conjugation and preserve the integrity of the biomolecule. This guide provides an objective comparison of the most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed protocols to inform your selection process.
The Principle of Orthogonal Protection
A key concept in utilizing multiple protecting groups within a single synthetic strategy is "orthogonality". This principle allows for the selective removal of one type of protecting group under a specific set of conditions without affecting others.[1][2][3] This enables a stepwise and controlled manipulation of a biomolecule with multiple reactive sites. The distinct cleavage conditions for Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis) form the basis of their orthogonal relationship, providing a versatile toolkit for complex bioconjugation schemes.[1][2][4]
Comparative Stability and Deprotection Data
The choice of an amine protecting group is fundamentally dictated by its stability profile and the conditions required for its removal. The following tables summarize the stability of Boc, Cbz, and Fmoc protecting groups under various chemical environments and provide typical deprotection efficiencies.
| Protecting Group | Reagent | Condition | Stability/Cleavage | Reference |
| Boc | Strong Acids (e.g., TFA, HCl) | Anhydrous, Room Temp | Labile | [2][5] |
| Bases (e.g., Piperidine, NaOH) | Aqueous/Organic, Room Temp | Stable | [] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Neutral, Room Temp | Stable | [] | |
| Cbz | Strong Acids (e.g., HBr/AcOH) | Anhydrous, Room Temp | Labile | [7] |
| Bases (e.g., Piperidine, NaOH) | Aqueous/Organic, Room Temp | Stable | [2] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Neutral, Room Temp | Labile | [2][5] | |
| Fmoc | Strong Acids (e.g., TFA, HCl) | Anhydrous, Room Temp | Stable | [2] |
| Bases (e.g., Piperidine, DBU) | Anhydrous, Room Temp | Labile | [1][8] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Neutral, Room Temp | Stable | [2] |
Table 1: General Stability of Common Amine Protecting Groups.
| Protecting Group | Deprotection Method | Typical Reagents | Typical Yield (%) | Reference |
| Boc | Acidolysis | 25-50% TFA in DCM | >95% | [5] |
| Cbz | Hydrogenolysis | H₂, 10% Pd/C in MeOH/EtOH | >90% | [2][5] |
| Fmoc | Base Cleavage | 20% Piperidine in DMF | >95% | [8] |
Table 2: Typical Deprotection Conditions and Yields.
Experimental Workflows and Logical Relationships
The selection of an appropriate protecting group is a critical decision in the design of a bioconjugation strategy. The following diagrams illustrate the general workflow for amine protection and deprotection, and a decision tree to aid in the selection process.
Figure 1. General workflow for amine protection and deprotection in bioconjugation.
Figure 2. A decision tree to guide the selection of an appropriate amine protecting group.
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protection and deprotection strategies. The following protocols provide a starting point for the use of Boc, Cbz, and Fmoc protecting groups in a bioconjugation context.
Protocol 1: Boc Protection of an Amine in a Protein
Materials:
-
Protein solution in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Di-tert-butyl dicarbonate (Boc)₂O dissolved in a water-miscible organic solvent (e.g., DMSO or acetonitrile)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Cool the protein solution to 4°C in an ice bath.
-
Slowly add a 10- to 100-fold molar excess of (Boc)₂O solution to the stirring protein solution.
-
Allow the reaction to proceed for 1-4 hours at 4°C or room temperature, with gentle stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., MALDI-TOF MS to observe the mass shift).
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Purify the Boc-protected protein from excess reagents by dialysis against a suitable buffer or by size-exclusion chromatography.[5][9]
Protocol 2: Cbz Protection of an Amine in a Peptide
Materials:
-
Peptide dissolved in a suitable solvent (e.g., a mixture of dioxane and aqueous sodium carbonate solution)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether for extraction
-
1 M HCl for acidification
Procedure:
-
Dissolve the peptide in the dioxane/aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Cbz-Cl dropwise while maintaining the pH between 9 and 10 with the addition of 2 M NaOH.
-
Stir the reaction mixture at 0°C for 1-2 hours, then at room temperature for an additional 1-2 hours.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the Cbz-protected peptide with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[10][11]
Protocol 3: Fmoc Deprotection from a Bioconjugate
Materials:
-
Fmoc-protected bioconjugate
-
Deprotection solution: 20% (v/v) piperidine in a suitable organic solvent (e.g., DMF or NMP)
-
Washing solvent (e.g., DMF)
-
Precipitation solvent (e.g., cold diethyl ether)
Procedure:
-
Dissolve the Fmoc-protected bioconjugate in the deprotection solution.
-
Incubate the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by HPLC or UV-Vis spectroscopy (observing the release of the dibenzofulvene-piperidine adduct at ~301 nm).[8]
-
Precipitate the deprotected bioconjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether to remove residual piperidine and byproducts.
-
Dry the deprotected bioconjugate under vacuum.
Conclusion
The selection of an appropriate amine protecting group is a critical determinant of success in bioconjugation. The orthogonality of Boc, Cbz, and Fmoc groups provides a robust platform for complex synthetic strategies.[1][2] While Boc and Fmoc are widely used in solid-phase peptide synthesis due to their mild deprotection conditions, Cbz offers a stable protecting group that can be removed under neutral hydrogenolysis conditions.[2][] The choice ultimately depends on the specific requirements of the bioconjugate, including its stability to acidic, basic, or reductive conditions, and the overall synthetic plan. Careful consideration of the comparative data and protocols presented in this guide will enable researchers to make informed decisions for their bioconjugation endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 11. orgsyn.org [orgsyn.org]
A Comparative Guide to Target Engagement Validation for PROTACs Synthesized with Cbz-NH-PEG36-C2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTACs synthesized with the Cbz-NH-PEG36-C2-acid linker against other alternatives, supported by established principles of PROTAC design and experimental data from analogous systems. We will delve into the critical aspects of target engagement validation, providing detailed experimental protocols for key assays.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of linker is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[1][2][3]
The this compound linker is a long, flexible polyethylene glycol (PEG)-based linker. Its extended length can offer distinct advantages and disadvantages compared to shorter PEG linkers or linkers with different chemical properties.
Comparative Analysis of Linker Performance
Key Considerations for Linker Length:
-
Ternary Complex Formation: A longer linker like PEG36 can provide the necessary flexibility and reach to facilitate the formation of a stable ternary complex, especially for targets with challenging surface topographies or where the binding pockets for the PROTAC's ligands are distant from optimal ubiquitination sites.[1] However, excessively long linkers can sometimes lead to decreased efficacy due to increased conformational entropy, which can hinder the formation of a productive ternary complex.[1]
-
"Hook Effect": PROTACs can exhibit a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation. The linker length can influence the concentration at which the hook effect is observed.
-
Cell Permeability and Physicochemical Properties: Long PEG linkers can increase the hydrophilicity of the PROTAC molecule, which may improve solubility but could negatively impact cell permeability.[5] This trade-off is a critical consideration in PROTAC design.
| Feature | This compound (Inferred) | Shorter PEG Linkers (e.g., PEG4, PEG8) | Alkyl Linkers |
| Flexibility | High | Moderate | Low to Moderate |
| Hydrophilicity | High | Moderate | Low |
| Ternary Complex Formation | Potentially advantageous for sterically hindered targets. May have higher entropy cost. | Often optimal for many target-ligase pairs. | Can be effective but may limit productive orientations. |
| Cell Permeability | Potentially lower due to high molecular weight and hydrophilicity. | Generally a good balance. | Can be higher, but may suffer from poor solubility. |
| "Hook Effect" | Onset may be shifted compared to shorter linkers. | A well-characterized phenomenon. | Also observed. |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of a novel PROTAC is a multi-step process that involves confirming the formation of the ternary complex, demonstrating target ubiquitination, and quantifying protein degradation.
Ternary Complex Formation Assays
The initial and most critical step in the PROTAC mechanism of action is the formation of a stable ternary complex.[6] Several biophysical techniques can be employed to characterize this interaction.
This assay measures the proximity of the target protein and the E3 ligase in living cells.[6][7][8][9][10]
Protocol:
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point. Seed the transfected cells in a white, 96-well assay plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC synthesized with this compound. To differentiate between ternary complex formation and degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate for the desired time.
-
Detection: Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) and the Nano-Glo® Live Cell Substrate (donor substrate) to the wells.
-
Data Acquisition: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET® 618).
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
NanoBRET™ Ternary Complex Formation Workflow
Ubiquitination Assays
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.[11]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components: purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN), the target protein, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC synthesized with this compound or vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: The presence of a high-molecular-weight smear or a ladder of bands above the unmodified target protein indicates successful ubiquitination.
In Vitro Ubiquitination Assay Workflow
Protein Degradation Assays
The ultimate validation of a PROTAC's efficacy is the quantification of target protein degradation in a cellular context.
Western blotting is a standard and widely used method to measure the reduction in target protein levels following PROTAC treatment.[12][13]
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of concentrations of the PROTAC synthesized with this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody against the target protein.
-
Probe with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
PROTAC Mechanism of Action
Conclusion
The this compound linker, with its extended PEG chain, offers a valuable tool in the PROTAC design toolbox, particularly for targets that may not be amenable to degradation with shorter linkers. However, its impact on physicochemical properties, especially cell permeability, must be carefully evaluated. The comprehensive validation of any new PROTAC, including those synthesized with this linker, requires a systematic approach employing a suite of biophysical and cell-based assays to confirm ternary complex formation, target ubiquitination, and ultimately, efficient protein degradation. The protocols and comparative insights provided in this guide serve as a foundational resource for researchers in the dynamic field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Review of Cbz-NH-PEG Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy is continually evolving, with significant advancements in the design of linker technologies that connect potent therapeutic agents to targeting moieties such as antibodies. Among these, cleavable linkers play a pivotal role in ensuring the specific release of drugs at the target site, thereby enhancing efficacy while minimizing systemic toxicity. This guide provides a comprehensive literature review and comparison of Carbobenzyloxy-amino-polyethylene glycol (Cbz-NH-PEG) linkers with other commonly used linkers in targeted therapies like antibody-drug conjugates (ADCs).
The Cbz group serves as a protecting group for an amine functionality within the linker, which can be selectively cleaved by specific enzymes, potentially those abundant in the tumor microenvironment or within lysosomes. The polyethylene glycol (PEG) component is integral to improving the physicochemical properties of the conjugate, enhancing its solubility, stability, and pharmacokinetic profile.[1][2][3] This guide will delve into the synthesis, drug conjugation, and cleavage mechanisms of Cbz-NH-PEG linkers, presenting a comparative analysis of their performance against other linker technologies, supported by available experimental data.
Comparative Performance of ADC Linkers
The stability of a linker in circulation and its ability to release the payload at the target site are critical determinants of an ADC's therapeutic index. The following tables summarize quantitative data on the performance of different linker types. While direct head-to-head comparative studies for Cbz-NH-PEG linkers are limited in the public domain, this data, compiled from various sources, provides a valuable benchmark for researchers.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | ADC Model | Species | Stability Metric | Value | Reference |
| Val-Cit-PABC | anti-CD79b-MMAE | Rat | % Intact ADC (Day 12) | Mostly Intact | [4] |
| silyl ether-based | MMAE conjugate | Human | Half-life (t1/2) | > 7 days | [5] |
| Hydrazine | Doxorubicin conjugate | Human | Half-life (t1/2) | ~2 days | [5] |
| Sulfatase-cleavable | MMAE conjugate | Mouse | Stability | > 7 days | [5] |
| Triglycyl peptide (CX) | DM1 conjugate | Mouse | Half-life (t1/2) | 9.9 days | [5] |
| SMCC (non-cleavable) | DM1 conjugate | Mouse | Half-life (t1/2) | 10.2 days | [5] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| ZHER2-SMCC-MMAE (no PEG) | NCI-N87 | 4.5-fold more potent than HP4KM | [1][2] |
| ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold less potent than HM | [1][2] |
| ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold less potent than HM | [1][2] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome | Reference |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Granta-519 | Better efficacy than vedotin benchmark | [6] |
| Mono-cleavage (Val-Cit) | anti-CD79b-MMAE | Granta-519 | Less efficacious than tandem-cleavage linker | [6] |
| ZHER2-PEG10K-MMAE | Affibody-MMAE | NCI-N87 | Stronger tumor growth inhibition than HM and HP4KM | [1] |
| cBu-Cit | MMAE conjugate | Not specified | Greater tumor suppression than Val-Cit ADC | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are synthesized protocols based on available literature for the synthesis and evaluation of Cbz-NH-PEG linker-based conjugates.
Protocol 1: Synthesis of a Cbz-NH-PEG-Drug Conjugate
This protocol describes a general method for the N-Cbz protection of a PEGylated amine, followed by conjugation to a drug molecule.
Materials:
-
Amine-terminated PEG (e.g., NH2-PEG-COOH)
-
Benzyl chloroformate (Cbz-Cl)
-
PEG-400
-
Amine-containing drug
-
Coupling agents (e.g., EDC, HOBT)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Ethanol
Procedure:
-
N-Cbz Protection of PEG-amine:
-
To a stirred mixture of benzyl chloroformate (1 mmol) and PEG-400 (0.5 mL), add the amine-terminated PEG (1 mmol) at room temperature.[6]
-
Stir the reaction mixture for the specified time (typically monitored by TLC).
-
Add diethyl ether (20 mL) to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with diethyl ether.
-
The crude product can be further purified by recrystallization from ethanol.
-
-
Drug Conjugation:
-
Dissolve the Cbz-NH-PEG-COOH linker (1 equivalent) in ACN.
-
Add EDC (1.5 equivalents), HOBT (1.5 equivalents), and TEA to the solution.
-
Add the amine-containing drug (1.2 equivalents) to the reaction mixture under stirring.[7]
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and recrystallize from hot/cold ethanol to obtain the purified Cbz-NH-PEG-drug conjugate. The yield for a similar reaction was reported to be 95%.[7]
-
Protocol 2: In Vitro Stability Assay in Plasma
This protocol outlines a method to assess the stability of an ADC linker in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
For ELISA-based quantification of intact ADC:
-
Coat a microplate with the target antigen.
-
Add diluted plasma samples to the wells and incubate.
-
Wash the wells and add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
Incubate, wash, and add a chromogenic substrate.
-
Measure the absorbance, which is proportional to the amount of intact ADC.
-
Protocol 3: Enzymatic Cleavage Assay
This protocol describes a method to evaluate the cleavage of a Cbz-protected linker by specific enzymes.
Materials:
-
Cbz-NH-PEG-drug conjugate
-
Enzyme of interest (e.g., cathepsin B, specific carboxylesterases)
-
Appropriate enzyme buffer
-
Incubator at 37°C
-
LC-MS for analysis
Procedure:
-
Prepare a solution of the Cbz-NH-PEG-drug conjugate in the appropriate enzyme buffer.
-
Initiate the reaction by adding the enzyme to the substrate solution.
-
Incubate the reaction mixture at 37°C.
-
Quench the reaction at various time points by adding a suitable quenching agent (e.g., acid or organic solvent).
-
Analyze the samples by LC-MS to monitor the disappearance of the parent conjugate and the appearance of the cleaved drug product over time.
Visualizing Pathways and Processes
Diagrams are essential tools for illustrating complex biological and chemical processes. The following are Graphviz (DOT language) scripts to generate diagrams relevant to Cbz-NH-PEG linkers in targeted therapy.
Caption: General structure of a Cbz-NH-PEG-based ADC.
Caption: ADC internalization and enzymatic drug release pathway.
Caption: Experimental workflow for ADC synthesis and evaluation.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cbz-NH-PEG36-C2-acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cbz-NH-PEG36-C2-acid, a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties Overview
This compound is a complex organic molecule utilized in the synthesis of PROTACs.[1][] Its structure includes a long-chain polyethylene glycol (PEG) moiety, a carboxylic acid group, and a carboxybenzyl (Cbz) protecting group. Understanding these components is key to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₈₃H₁₅⇂NO₄₀ | [] |
| Molecular Weight | 1809.12 g/mol | [] |
| Appearance | Colorless to off-white | [1] |
| Storage | -20°C for pure form, -80°C in solvent | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a chemical waste product. Do not dispose of this compound down the drain or in regular trash.[3][4]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]
-
The container must be made of a chemically resistant material and have a secure lid to prevent spills and evaporation.[3][6]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[5]
Step 2: Neutralization of Acidity (for pure compound or aqueous solutions)
-
Due to the carboxylic acid group, the waste may be acidic. If permissible by your institution's waste management plan, neutralize the waste to a pH between 5.5 and 9.0.[7][8]
-
Slowly add a dilute base, such as sodium bicarbonate or sodium hydroxide solution, while stirring in a well-ventilated area, preferably a fume hood.
-
Monitor the pH using pH indicator strips or a calibrated pH meter.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5]
-
This area should be away from incompatible materials and sources of ignition.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]
-
Provide the disposal contractor with a full description of the waste contents.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and EHS office.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ptb.de [ptb.de]
- 7. ars.usda.gov [ars.usda.gov]
- 8. epfl.ch [epfl.ch]
- 9. m.youtube.com [m.youtube.com]
Essential Safety and Handling Guidelines for Cbz-NH-PEG36-C2-acid
Disclaimer: A specific Safety Data Sheet (SDS) for Cbz-NH-PEG36-C2-acid was not located. The following guidance is based on protocols for similar PEGylated carboxylic acids and general laboratory safety principles. It is crucial to handle this substance with care in a controlled laboratory environment.
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount for both personal safety and experimental integrity. This document provides essential safety and logistical information for this compound, a polyethylene glycol (PEG)-based PROTAC linker.
Personal Protective Equipment (PPE)
When handling this compound and similar PEG acid reagents, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
Proper operational procedures are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel. Most PEG acid reagents are low-melting solids that can be challenging to weigh and dispense directly.[1][2][3]
Storage:
-
Unused stock solutions should also be stored at -20°C.[1][2][3]
-
To minimize air exposure, consider storing the stock solution under an inert gas like argon or nitrogen.[1][2]
Handling and Preparation of Stock Solutions:
-
Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.[1][2][3]
-
To facilitate easier handling, prepare a stock solution by dissolving the reagent in a suitable dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3][4]
-
When dispensing from the stock solution, use a non-coring syringe through a septum to minimize exposure to air.[1][2]
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance. While polyethylene glycol itself is biodegradable, the overall compound may have different properties.[5] Therefore, it is recommended to treat it as chemical waste.
Disposal Steps:
-
Segregation: Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The waste container must be labeled with the full chemical name and any known hazard symbols.
-
Storage of Waste: Store the waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Arrange for collection and disposal by a licensed chemical waste disposal contractor.[5] Adhere to all local and institutional regulations for chemical waste disposal.
Never dispose of this compound or its solutions down the drain.
The following diagram illustrates the recommended disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
